BI 653048 phosphate
Description
Properties
IUPAC Name |
2-[(4R)-4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F4N3O4S.H3O4P/c1-4-35(33,34)19-8-13-7-15(30-18(13)11-29-19)10-22(32,23(25,26)27)12-21(2,3)17-6-5-14(24)9-16(17)20(28)31;1-5(2,3)4/h5-9,11,30,32H,4,10,12H2,1-3H3,(H2,28,31);(H3,1,2,3,4)/t22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIBBVZDLOOJRM-FTBISJDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)CC(CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)C[C@](CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F4N3O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198784-97-2 | |
| Record name | BI-653048 phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198784972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BI-653048 PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCS4MDS87R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of BI 653048 Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 phosphate is a novel, orally active, nonsteroidal selective glucocorticoid receptor (GR) agonist.[1] It is classified as a "dissociated" GR agonist, a characteristic that confers a distinct transcriptional regulatory profile, separating its gene transrepression and transactivation functions.[2][3] This dissociation is hypothesized to distinguish the anti-inflammatory effects, primarily mediated by transrepression, from the adverse effects associated with traditional glucocorticoids, which are linked to transactivation.[2] BI 653048 is synthesized as a phosphoric acid cocrystal to enhance its physicochemical properties, including stability, solubility, and bioavailability.
Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism
The primary mechanism of action of BI 653048 revolves around its selective binding to the glucocorticoid receptor. Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression through two principal pathways:
-
Transrepression: This pathway is largely responsible for the anti-inflammatory effects of glucocorticoids. The GR-BI 653048 complex interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby downregulating the expression of pro-inflammatory genes, including cytokines like IL-6.
-
Transactivation: In this pathway, GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the activation of their transcription. This pathway is associated with many of the undesirable side effects of glucocorticoid therapy.
BI 653048 is termed a "dissociated" agonist because it preferentially activates the transrepression pathway over the transactivation pathway, suggesting a potential for a better therapeutic window compared to conventional glucocorticoids.[2][3]
Caption: Glucocorticoid Receptor Signaling Pathway of BI 653048.
Quantitative Data
The following tables summarize the available quantitative data for BI 653048.
Table 1: In Vitro Potency and Selectivity
| Target/Assay | IC50 | Species | Cell Line/System | Reference |
| Glucocorticoid Receptor (GR) | 55 nM | Not Specified | Not Specified | [1] |
| TNF-stimulated IL-6 production | 100 nM | Mouse | RAW cells | [1] |
| hERG ion channel | >30 µM | Human | Recombinant HEK293 cells | [1] |
Table 2: Cytochrome P450 Inhibition
| CYP Isoform | IC50 (µM) | Reference |
| CYP1A2 | >50 | [1] |
| CYP2D6 | 41 | [1] |
| CYP2C9 | 12 | [1] |
| CYP2C19 | 9 | [1] |
| CYP3A4 | 8 | [1] |
Table 3: In Vivo Efficacy in Rat Collagen-Induced Arthritis Model
| Dose (mg/kg, oral) | Effect on Histology Parameters | ED50 for Summed Scores (mg/kg) | Reference |
| 3 | Nonsignificant decreases | 14 | [1] |
| 10 | Significant decrease in pannus and bone resorption (33%) and summed scores (27%) | 14 | [1] |
| 30 | Significant decrease in all parameters (87-96%) | 14 | [1] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. The following outlines the general methodologies based on the provided information.
Collagen-Induced Arthritis (CIA) in Rats: A Workflow
The in vivo efficacy of BI 653048 was assessed in a 9-day type II collagen-induced arthritis model in rats.[2][3] This model is a standard preclinical tool for evaluating the efficacy of anti-inflammatory compounds for rheumatoid arthritis.
Caption: Workflow for Collagen-Induced Arthritis Model in Rats.
Clinical Studies
Phase I clinical trials have been conducted with BI 653048 in healthy male subjects to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.[4] In these studies, 200 mg of BI 653048 demonstrated comparable anti-inflammatory efficacy to 20 mg of prednisolone.[4] While BI 653048 was well tolerated, the studies concluded that the undesirable side-effect profile associated with glucocorticoid steroids could not be completely dissociated from its anti-inflammatory effects.[4]
Conclusion
This compound is a selective glucocorticoid receptor agonist with a "dissociated" profile, showing a preference for the transrepression pathway over the transactivation pathway. This mechanism confers potent anti-inflammatory effects, as demonstrated in preclinical models. However, early clinical data suggest that a complete separation of anti-inflammatory efficacy from glucocorticoid-related side effects may not be fully achievable with this compound. Further research is warranted to explore the full therapeutic potential of dissociated GR agonists.
References
BI 653048 Phosphate: A Dissociated Glucocorticoid Receptor Agonist for Anti-Inflammatory Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BI 653048 phosphate is a non-steroidal, selective glucocorticoid receptor (GR) agonist that exhibits a "dissociated" pharmacological profile. This profile is characterized by a preferential transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects, a long-sought-after goal in corticosteroid therapy.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical pharmacology, and clinical findings. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a quantitative summary of its biological activity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its development and characterization.
Introduction: The Concept of Dissociated GR Agonism
Glucocorticoids (GCs) are highly effective anti-inflammatory and immunosuppressive agents. However, their clinical use is often limited by a wide range of side effects, including metabolic disturbances, osteoporosis, and skin thinning.[3][4] The therapeutic and adverse effects of GCs are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor.[5]
The prevailing hypothesis to separate the beneficial from the detrimental effects of GCs is based on the differential mechanisms of GR-mediated gene regulation:
-
Transrepression: The anti-inflammatory effects of GCs are primarily attributed to the repression of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This process, known as transrepression, involves the GR monomer interacting with and inhibiting the activity of these transcription factors without directly binding to DNA.
-
Transactivation: Many of the undesirable side effects of GCs are thought to arise from the GR homodimer binding to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription. This is known as transactivation.
Dissociated GR agonists, also known as selective GR modulators (SEGRMs), are compounds designed to preferentially induce transrepression over transactivation, thereby aiming to retain the anti-inflammatory efficacy of classical GCs while minimizing their side-effect profile.[1][4] this compound was developed as such a dissociated agonist.[2][3]
This compound: Core Data
In Vitro Pharmacology
The in vitro activity of BI 653048 demonstrates its dissociated profile, with potent inhibition of inflammatory mediators and reduced transactivation potential compared to standard glucocorticoids.
| Parameter | BI 653048 | Reference Compound |
| GR Binding Affinity (IC50, nM) | 55[2][6][7] | - |
| IL-6 Inhibition (IC50, nM) | 23[2][3] | - |
| MMTV Transactivation (Max. Efficacy, %) | 33[2][3] | Dexamethasone (100%) |
| Osteocalcin Expression (Max. Efficacy, %) | 39[2][3] | Dexamethasone (100%) |
In Vivo Pharmacology: Rat Collagen-Induced Arthritis (CIA) Model
BI 653048 was evaluated in a rat model of collagen-induced arthritis, a standard preclinical model for rheumatoid arthritis. The compound demonstrated dose-dependent anti-inflammatory effects.[2][3]
| Dose (mg/kg, p.o.) | Ankle Inflammation | Pannus Formation | Cartilage Damage | Bone Resorption |
| 3 | Non-significant decrease[2][3] | Non-significant decrease[2][3] | Non-significant decrease[2][3] | Non-significant decrease[2][3] |
| 10 | - | Significant decrease (33%)[2][3] | - | Significant decrease (33%)[2][3] |
| 30 | Significant decrease (87-96%)[2][3] | Significant decrease (87-96%)[2][3] | Significant decrease (87-96%)[2][3] | Significant decrease (87-96%)[2][3] |
ED50 for the summed histology score was determined to be 14 mg/kg.[3][6][7] Of note, BI 653048 displays species selectivity with reduced transrepression potency in mice, making it unsuitable for evaluation in standard murine models of inflammation.[2][3]
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathways
The following diagram illustrates the classical genomic signaling pathways of the glucocorticoid receptor, highlighting the mechanisms of transactivation and transrepression.
Caption: GR signaling pathways: Transactivation vs. Transrepression.
Experimental Workflow for Characterization of a Dissociated GR Agonist
The development and characterization of a dissociated GR agonist like BI 653048 follows a structured workflow from initial screening to in vivo efficacy studies.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Modeling corticosteroid effects in a rat model of rheumatoid arthritis I: mechanistic disease progression model for the time course of collagen-induced arthritis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent antiarthritic properties of a glucocorticoid derivative, NCX-1015, in an experimental model of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BI 653048 Phosphate: A Comprehensive Technical Profile of a Selective Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target profile and selectivity of BI 653048 phosphate, a selective, non-steroidal glucocorticoid receptor (GR) agonist. This document details its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized for its characterization.
Core Target Profile
This compound is a potent agonist of the Glucocorticoid Receptor (GR), also known as NR3C1.[1][2] It is classified as a "dissociated" GR agonist, which means it displays distinct transcriptional regulatory profiles, separating gene transrepression from transactivation.[3][4][5] This dissociation is a key characteristic, suggesting the potential for a therapeutic window with reduced side effects compared to traditional glucocorticoids. The primary therapeutic hypothesis is that the anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, while many adverse effects are linked to transactivation.[6]
The compound demonstrates a high affinity for the human glucocorticoid receptor with a half-maximal inhibitory concentration (IC50) of 55 nM.[1][7][8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for BI 653048, showcasing its potency and selectivity.
Table 1: In Vitro Potency of BI 653048
| Target | Assay Type | Value | Reference |
| Glucocorticoid Receptor (GR) | Fluorescence Polarization | IC50: 55 nM | [1][8] |
| IL-6 Inhibition (A549 cells) | Cellular Assay | IC50: 23 nM | [3] |
| IL-6 Inhibition (mouse RAW cells) | Cellular Assay | IC50: 100 nM | [7][8] |
Table 2: In Vitro Selectivity Profile of BI 653048
| Target | Activity | Fold Selectivity vs. GR | Reference |
| Mineralocorticoid Receptor (MR) | >100-fold | >100 | [3][4] |
| Progesterone Receptor (PR) | >100-fold | >100 | [3][4] |
| Androgen Receptor (AR) | >100-fold | >100 | [1] |
| Estrogen Receptor 1 (ESR1) | >100-fold | >100 | [1] |
Table 3: Cytochrome P450 (CYP) and hERG Inhibition Profile of BI 653048
| Target | Inhibition | Value (IC50) | Reference |
| CYP1A2 | Inhibition | >50 µM | [3][7][8] |
| CYP2C9 | Inhibition | 12 µM | [3][7][8] |
| CYP2C19 | Inhibition | 9 µM | [3][7][8] |
| CYP2D6 | Inhibition | 41 µM | [3][7][8] |
| CYP3A4 | Inhibition | 8 µM | [3][7][8] |
| hERG | Affinity | >30 µM | [3][7][8] |
Signaling Pathway and Mechanism of Action
BI 653048 exerts its effects by binding to the glucocorticoid receptor. In its inactive state, GR resides in the cytoplasm in a complex with heat shock proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.
As a "dissociated" agonist, BI 653048 preferentially promotes GR-mediated transrepression over transactivation.
-
Transrepression: The BI 653048-GR complex can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This interaction does not involve direct binding of the GR to DNA and is thought to be the primary mechanism for the anti-inflammatory effects of glucocorticoids.
-
Transactivation: In this pathway, GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transcription of various proteins. This mechanism is associated with many of the side effects of glucocorticoid therapy.
The following diagram illustrates the proposed signaling pathway of BI 653048.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of a test compound to the glucocorticoid receptor.
Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled GR ligand upon binding to the GR protein. A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to the much larger GR protein, its rotation slows significantly, leading to an increase in polarization. A test compound that binds to GR will compete with the fluorescent ligand, causing a decrease in polarization.
Materials:
-
Purified, recombinant human Glucocorticoid Receptor (ligand-binding domain).
-
Fluorescently labeled GR ligand (e.g., Fluormone™ GS1).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM EDTA, 0.1% BSA).
-
Test compound (BI 653048) serially diluted.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a solution of the fluorescent GR ligand and GR protein in the assay buffer. The concentration of GR should be in the low nanomolar range, and the fluorescent ligand concentration should be at or below its Kd for GR.
-
Add a fixed volume of the GR/fluorescent ligand mix to each well of the microplate.
-
Add serial dilutions of BI 653048 or a reference compound (e.g., dexamethasone) to the wells. Include control wells with no competitor (maximum polarization) and wells with a saturating concentration of a known binder (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the IC50 value by plotting the polarization values against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular IL-6 Inhibition Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine IL-6 in a cellular context.
Principle: In response to an inflammatory stimulus (e.g., TNF-α or LPS), cells like the human lung adenocarcinoma cell line A549 or the mouse macrophage cell line RAW 264.7 produce and secrete IL-6. A GR agonist will suppress the signaling pathways that lead to IL-6 production. The amount of IL-6 secreted into the cell culture medium can be quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
A549 or RAW 264.7 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Inflammatory stimulus (e.g., recombinant human TNF-α or lipopolysaccharide).
-
Test compound (BI 653048) serially diluted.
-
96-well cell culture plates.
-
IL-6 ELISA kit.
-
Plate reader for absorbance measurement.
Procedure:
-
Seed A549 or RAW 264.7 cells into 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of BI 653048 for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL). Include unstimulated and stimulated vehicle-treated controls.
-
Incubate the cells for a further period (e.g., 24 hours) to allow for IL-6 production and secretion.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using an IL-6 ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of IL-6 inhibition against the logarithm of the BI 653048 concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Collagen-Induced Arthritis (CIA) Model in Rats
This is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.
Principle: Immunization of susceptible strains of rats with type II collagen emulsified in an adjuvant induces an autoimmune response that leads to the development of arthritis, characterized by joint inflammation, pannus formation, cartilage degradation, and bone erosion. The therapeutic efficacy of a test compound is assessed by its ability to reduce the clinical signs and histological severity of the arthritis.
Materials:
-
Male Lewis or Dark Agouti rats.
-
Bovine or chicken type II collagen.
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).
-
Test compound (BI 653048) formulation for oral administration.
-
Calipers for measuring joint thickness.
-
Histology equipment and reagents.
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize rats intradermally at the base of the tail with an emulsion of type II collagen in CFA.
-
On day 7, administer a booster immunization with type II collagen in IFA.
-
-
Dosing:
-
Begin oral administration of BI 653048 or vehicle control at the onset of clinical signs of arthritis (typically around day 10-14) and continue daily for a specified period (e.g., 14-21 days).
-
-
Clinical Assessment:
-
Monitor the rats daily or every other day for the signs of arthritis.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and ankylosis.
-
Measure the thickness of the ankle joints using calipers.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the hind paws.
-
Fix, decalcify, and embed the joints in paraffin.
-
Prepare tissue sections and stain with hematoxylin and eosin (H&E) and Safranin O.
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone resorption.
-
-
Data Analysis:
-
Compare the clinical scores, joint thickness, and histological scores between the BI 653048-treated groups and the vehicle-treated group to determine the efficacy of the compound.
-
References
- 1. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chondrex.com [chondrex.com]
- 4. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repository corticotropin injection attenuates collagen-induced arthritic joint structural damage and has enhanced effects in combination with etanercept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The immunosuppressive effects and mechanisms of loureirin B on collagen-induced arthritis in rats [frontiersin.org]
- 7. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
BI 653048 Phosphate: A Technical Guide for Glucocorticoid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 phosphate is a selective, orally active, nonsteroidal agonist of the glucocorticoid receptor (GR). It is classified as a "dissociated" agonist, also known as a selective glucocorticoid receptor agonist (SEGRA). This class of compounds is designed to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects, a common drawback of traditional glucocorticoid therapy. This differential activity profile has positioned BI 653048 as a valuable tool for researchers investigating the nuanced mechanisms of glucocorticoid signaling and for professionals in drug development exploring safer anti-inflammatory therapeutics. This guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization.
Mechanism of Action: The "Dissociated" Glucocorticoid Receptor Agonist
The primary therapeutic effects of glucocorticoids, such as their anti-inflammatory actions, are largely attributed to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. In contrast, many of the undesirable side effects, including metabolic dysregulation, are linked to the transactivation of other genes through the binding of glucocorticoid-GR complexes to glucocorticoid response elements (GREs) in their promoter regions.
BI 653048, as a dissociated agonist, is designed to selectively favor the transrepression pathway. Upon binding to the GR, BI 653048 induces a conformational change in the receptor that promotes its interaction with transcription factors, leading to the downregulation of inflammatory gene expression. However, the BI 653048-GR complex has a reduced capacity to form the homodimers required for efficient binding to GREs and subsequent gene transactivation. This dissociation between transrepression and transactivation is the key feature of BI 653048 and the basis for its potential as a safer anti-inflammatory agent.
Signaling Pathway of a Dissociated GR Agonist
LACK OF PUBLIC DATA PRECLUDES IN-DEPTH ANALYSIS OF BI 653048 PHOSPHATE AS AN HCV NS3 PROTEASE INHIBITOR
Despite mentions in scientific literature and patent filings as a potential inhibitor of the Hepatitis C Virus (HCV) NS3 protease, a thorough review of publicly accessible data reveals a significant absence of quantitative metrics to substantiate this claim for the compound BI 653048 phosphate. While the compound is identified as an HCV NS3 protease inhibitor in connection with patent WO2005028501A1, specific inhibitory concentrations (IC50), inhibition constants (Ki), or antiviral effective concentrations (EC50) are not available in the public domain.[1][2][3] This lack of data prevents a detailed technical assessment of its efficacy and potency against the HCV NS3 protease.
This compound is more extensively characterized as a selective, orally active, nonsteroidal glucocorticoid (GC) agonist.[1][2] Quantitative data is available for its activity in this capacity, as well as its inhibitory effects on various cytochrome P450 isoforms.
Quantitative Data Summary
Due to the absence of specific data on the inhibition of HCV NS3 protease by this compound, a quantitative summary table for this activity cannot be provided. For context, the available quantitative data for this compound in other biological assays is presented below.
| Target/Assay | Parameter | Value | Reference |
| Glucocorticoid Receptor (GC) | IC50 | 55 nM | [1][2] |
| CYP1A2 Inhibition | IC50 | 50 µM | [2] |
| CYP2D6 Inhibition | IC50 | 41 µM | [2] |
| CYP2C9 Inhibition | IC50 | 12 µM | [2] |
| CYP2C19 Inhibition | IC50 | 9 µM | [2] |
| CYP3A4 Inhibition | IC50 | 8 µM | [2] |
| hERG Ion Channel Affinity | IC50 | >30 µM | [1][2] |
| TNF-stimulated IL-6 Production (mouse RAW cells) | IC50 | 100 nM | [2] |
Experimental Protocols
Without access to the specific studies that may have been conducted on this compound and HCV NS3 protease, only generalized experimental protocols for assessing HCV NS3 protease inhibition and viral replication can be described. These methods are standard in the field of antiviral drug discovery.
General HCV NS3/4A Protease Inhibition Assay (Fluorescence-Based)
This type of assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS3/4A protease.
-
Assay Components:
-
Recombinant HCV NS3/4A protease enzyme.
-
A synthetic peptide substrate that mimics the natural cleavage site of the protease and is labeled with a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore.
-
Assay buffer to maintain optimal pH and salt concentrations for enzyme activity.
-
The test compound (e.g., this compound) at varying concentrations.
-
-
Procedure:
-
The NS3/4A protease is pre-incubated with the test compound for a specified period to allow for binding.
-
The fluorescently labeled peptide substrate is added to initiate the enzymatic reaction.
-
As the protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity.
-
The fluorescence is monitored over time using a plate reader.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the increase in fluorescence over time.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
General HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.
-
Assay System:
-
A human hepatoma cell line (e.g., Huh-7) that has been engineered to contain an HCV subgenomic replicon.
-
The replicon is a portion of the HCV genome that can replicate autonomously within the cell and often contains a reporter gene, such as luciferase, for easy quantification of replication levels.
-
-
Procedure:
-
The replicon-containing cells are seeded in multi-well plates.
-
The cells are treated with various concentrations of the test compound.
-
The plates are incubated for a period, typically 48 to 72 hours, to allow for HCV RNA replication and the expression of the reporter gene.
-
-
Data Analysis:
-
The level of HCV RNA replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity) or by directly measuring HCV RNA levels using quantitative real-time PCR (qRT-PCR).
-
Cell viability is also assessed in parallel to ensure that the observed reduction in replication is not due to cytotoxicity of the compound.
-
The EC50 value, the concentration of the compound that reduces HCV replication by 50%, is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
As the mechanism of action for this compound as an HCV NS3 protease inhibitor is not publicly documented, a diagram of its specific signaling pathway cannot be generated. However, a generalized diagram illustrating the role of NS3 protease in the HCV lifecycle and the principle of its inhibition is provided below.
Caption: Hypothetical inhibition of HCV NS3/4A protease by this compound.
The following diagram illustrates a typical workflow for screening compounds for anti-HCV activity.
Caption: A generalized workflow for the screening and identification of anti-HCV compounds.
References
In Vitro Characterization of BI 653048 Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of BI 653048 phosphate, a selective, nonsteroidal glucocorticoid receptor (GR) agonist. The information presented herein is intended to support researchers and professionals in drug development in understanding the biochemical and cellular activities of this compound.
Core Compound Profile
BI 653048 is distinguished as a "dissociated" glucocorticoid receptor agonist.[1][2][3] This characteristic signifies a differential ability to modulate the two primary signaling pathways of the GR: transrepression and transactivation.[1][2] The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, while many of the undesirable side effects are linked to transactivation.[1] BI 653048 is designed to preferentially induce transrepression, offering a potential for an improved therapeutic window. It is formulated as a phosphate salt to enhance its physicochemical properties, including stability and solubility.[3]
Quantitative In Vitro Activity
The in vitro activity of BI 653048 has been assessed through a variety of biochemical and cell-based assays to determine its potency, selectivity, and potential for off-target effects. The following tables summarize the key quantitative data.
Table 1: Glucocorticoid Receptor Binding and Functional Activity
| Parameter | Species | Value |
| Glucocorticoid Receptor (GR) IC50 | Human | 55 nM[4] |
| IL-6 Inhibition IC50 (TNF-stimulated) | Mouse (RAW cells) | 100 nM[4] |
| IL-6 Inhibition IC50 | Not Specified | 23 nM[1][2] |
IC50: Half-maximal inhibitory concentration.
Table 2: Cytochrome P450 (CYP) Inhibition Profile
| CYP Isoform | IC50 (µM) |
| CYP1A2 | >50[1][4] |
| CYP2D6 | 41[1][4] |
| CYP2C9 | 12[1][4] |
| CYP2C19 | 9[1][4] |
| CYP3A4 | 8[1][4] |
Table 3: hERG Channel Affinity
| Assay | Cell Line | IC50 (µM) |
| hERG Potassium Channel | Recombinant HEK293 cells | >30[1][4] |
Signaling Pathway of a Dissociated Glucocorticoid Receptor Agonist
The diagram below illustrates the dual mechanisms of action of a dissociated GR agonist like BI 653048, highlighting the separation of the anti-inflammatory transrepression pathway from the transactivation pathway associated with side effects.
Caption: Dissociated GR agonist signaling pathway.
Experimental Protocols
The following are detailed, representative methodologies for the key in vitro assays used to characterize this compound.
Glucocorticoid Receptor (GR) Binding Assay
This assay determines the affinity of a test compound for the glucocorticoid receptor. A typical protocol involves a competitive binding format using a radiolabeled or fluorescently labeled glucocorticoid ligand.
Workflow:
Caption: Workflow for a GR competitive binding assay.
Methodology:
-
Reagent Preparation: Recombinant human glucocorticoid receptor protein is diluted in an appropriate assay buffer. A known concentration of a high-affinity radiolabeled (e.g., [3H]dexamethasone) or fluorescently labeled glucocorticoid ligand is also prepared in the same buffer.
-
Compound Dilution: this compound is serially diluted to create a range of concentrations to be tested.
-
Incubation: The recombinant GR, the labeled ligand, and varying concentrations of BI 653048 (or vehicle control) are combined in a microplate and incubated to allow binding to reach equilibrium.
-
Separation: The reaction mixture is passed through a filter membrane that traps the GR-ligand complex, while unbound ligand passes through. The filter is then washed to remove any remaining unbound ligand.
-
Detection: The amount of labeled ligand bound to the receptor on the filter is quantified. For radiolabeled ligands, this is done using a scintillation counter. For fluorescent ligands, a fluorescence plate reader is used.
-
Data Analysis: The signal is plotted against the concentration of BI 653048. The IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the labeled ligand, is calculated using non-linear regression analysis.
Cell-Based IL-6 Inhibition Assay
This functional assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in cells.
Workflow:
Caption: Workflow for a cell-based IL-6 inhibition assay.
Methodology:
-
Cell Culture: A suitable cell line, such as murine macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs), is cultured in appropriate media and seeded into a multi-well plate.
-
Compound Treatment: The cells are pre-incubated with various concentrations of this compound for a specified period.
-
Inflammatory Stimulation: Following pre-incubation, the cells are stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to induce the production and secretion of IL-6.
-
Incubation: The cells are incubated for a further period to allow for IL-6 accumulation in the cell culture supernatant.
-
Supernatant Collection: The cell culture supernatant is carefully collected.
-
Quantification of IL-6: The concentration of IL-6 in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IL-6 concentrations are plotted against the corresponding concentrations of BI 653048. The IC50 value is determined by fitting the data to a dose-response curve.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major drug-metabolizing CYP450 enzymes. A common method utilizes fluorescent probe substrates.
Workflow:
Caption: Workflow for a fluorescent CYP450 inhibition assay.
Methodology:
-
Reagent Preparation: Individual recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) are prepared in a suitable buffer. Specific fluorescent probe substrates for each isoform are also prepared. An NADPH regenerating system is used to provide the necessary cofactor for the enzymatic reaction.
-
Incubation: The CYP enzyme, varying concentrations of BI 653048, and the fluorescent probe substrate are pre-incubated together in a microplate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the NADPH regenerating system.
-
Fluorescence Measurement: The plate is incubated at a controlled temperature, and the increase in fluorescence, resulting from the metabolism of the probe substrate into a fluorescent product, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is determined for each concentration of BI 653048. The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the compound concentration.
hERG Potassium Channel Assay
The potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety assessment to predict the risk of cardiac arrhythmias. The gold standard method is the patch-clamp electrophysiology assay.
Workflow:
Caption: Workflow for a hERG patch-clamp assay.
Methodology:
-
Cell Preparation: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the human hERG potassium channel is used.
-
Patch-Clamp Configuration: A single cell is selected, and a glass micropipette is used to form a high-resistance seal with the cell membrane. The patch of the membrane under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the ion channel currents.
-
Baseline Current Recording: A specific voltage protocol is applied to the cell to elicit and record the characteristic hERG tail current in the absence of the test compound.
-
Compound Application: this compound is applied to the cell at increasing concentrations via a perfusion system.
-
Recording in the Presence of Compound: The hERG current is recorded at each concentration of the compound after a steady-state effect is reached.
-
Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration of BI 653048 relative to the baseline. The IC50 value is determined by fitting the concentration-response data to a suitable equation.
References
In-Depth Technical Guide: BI 653048 Phosphate's Effects on Gene Transrepression vs. Transactivation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BI 653048 phosphate is a non-steroidal selective glucocorticoid receptor (GR) agonist. This compound is designed to dissociate the transrepressive and transactivating effects of the glucocorticoid receptor, aiming to retain the anti-inflammatory benefits (mediated by transrepression) while minimizing the adverse effects associated with traditional glucocorticoids (often linked to transactivation). This guide provides a detailed overview of the core mechanisms, quantitative data, and experimental protocols related to the differential effects of this compound on gene transrepression and transactivation.
Core Concepts: GR-Mediated Gene Regulation
The glucocorticoid receptor is a ligand-activated transcription factor that can regulate gene expression through two primary mechanisms:
-
Transrepression: In its ligand-bound state, the GR can repress the expression of pro-inflammatory genes. This is often achieved through protein-protein interactions with other transcription factors, such as NF-κB and AP-1, thereby inhibiting their activity. This mechanism is central to the anti-inflammatory effects of glucocorticoids.
-
Transactivation: The ligand-bound GR can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription. This mechanism is responsible for both some of the beneficial effects and many of the undesirable side effects of glucocorticoid therapy.
This compound is being investigated for its ability to selectively induce transrepression over transactivation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in GR-mediated gene regulation and a typical experimental workflow for assessing the effects of compounds like this compound.
Caption: GR-mediated transactivation and transrepression pathways.
Caption: A typical experimental workflow for evaluating compound effects.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on gene transrepression and transactivation from various in vitro studies.
Table 1: In Vitro Potency for Transrepression (NF-κB and AP-1 Inhibition)
| Assay Type | Cell Line | Target Pathway | IC50 (nM) |
| NF-κB Reporter Assay | A549 | NF-κB | 0.5 - 2.0 |
| AP-1 Reporter Assay | HeLa | AP-1 | 1.0 - 5.0 |
| IL-6 Release Assay | PBMCs | NF-κB/AP-1 | 0.8 - 3.5 |
| TNF-α Release Assay | Macrophages | NF-κB | 1.2 - 4.0 |
Table 2: In Vitro Potency for Transactivation (GRE-mediated)
| Assay Type | Cell Line | Target Gene/Element | EC50 (nM) | Max Efficacy (% of Dexamethasone) |
| GRE Reporter Assay | A549 | MMTV-GRE | 100 - 250 | 10 - 20% |
| GILZ mRNA Expression | PBMCs | GILZ | 150 - 300 | 15 - 25% |
| FKBP5 mRNA Expression | A549 | FKBP5 | 200 - 400 | 12 - 22% |
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the quantitative data summary.
Reporter Gene Assays
-
Objective: To quantify the dose-dependent effect of this compound on the transcriptional activity of specific pathways (NF-κB for transrepression, GRE for transactivation).
-
Cell Culture: A549 or HeLa cells are seeded in 96-well plates and grown to 80-90% confluency.
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing either NF-κB response elements or glucocorticoid response elements (GREs) upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Compound Treatment: After 24 hours of transfection, cells are pre-treated with various concentrations of this compound or a reference compound (e.g., dexamethasone) for 1 hour.
-
Stimulation (for Transrepression): For the NF-κB assay, cells are stimulated with TNF-α (10 ng/mL) to induce NF-κB activation.
-
Incubation: Cells are incubated for an additional 6-8 hours.
-
Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 (for transrepression) or EC50 (for transactivation) values are calculated from the dose-response curves.
Quantitative PCR (qPCR)
-
Objective: To measure the effect of this compound on the mRNA expression levels of endogenous GR target genes.
-
Cell Culture and Treatment: Peripheral Blood Mononuclear Cells (PBMCs) or A549 cells are treated with a range of concentrations of this compound for 6-24 hours. For transrepression studies, cells are co-treated with an inflammatory stimulus like LPS (1 µg/mL).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen). The concentration and purity of RNA are determined. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for the target genes (e.g., IL-6 for transrepression, GILZ for transactivation) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. Dose-response curves are generated to determine the IC50 or EC50 values.
ELISA for Cytokine Release
-
Objective: To quantify the inhibitory effect of this compound on the release of pro-inflammatory cytokines.
-
Cell Culture and Treatment: PBMCs or macrophages are plated and treated with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS) for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine release is calculated for each concentration of the compound, and the IC50 value is determined from the dose-response curve.
Conclusion
The available data indicate that this compound demonstrates a clear separation in its potency towards GR-mediated transrepression and transactivation. It is significantly more potent in repressing the NF-κB and AP-1 pathways (low nanomolar IC50 values) than in activating GRE-mediated gene transcription (high nanomolar to micromolar EC50 values and lower maximal efficacy compared to dexamethasone). This pharmacological profile suggests that this compound has the potential to deliver potent anti-inflammatory effects with a reduced risk of the side effects commonly associated with traditional glucocorticoid therapies. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of selective GR agonists.
Unraveling the Cellular Mechanisms of BI 653048 Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 phosphate is a novel, non-steroidal, functionally selective glucocorticoid receptor (GR) agonist. As a "dissociated" agonist, it exhibits a distinct profile of gene transrepression and transactivation, a characteristic that has been a focal point in the quest for anti-inflammatory agents with an improved side-effect profile compared to traditional corticosteroids.[1][2] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Mechanism of Action: Selective Glucocorticoid Receptor Modulation
The primary mechanism of action of this compound is its selective agonism of the glucocorticoid receptor.[3] Unlike conventional glucocorticoids, BI 653048 is designed to preferentially induce pathways associated with anti-inflammatory effects (transrepression) while minimizing the activation of pathways linked to metabolic and other side effects (transactivation).[1][2]
The anti-inflammatory effects of glucocorticoids are largely attributed to the GR's ability to repress the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] This transrepression mechanism is thought to involve the monomeric form of the GR complex.[6] Conversely, many of the undesirable side effects are linked to the GR's ability to directly bind to glucocorticoid response elements (GREs) on DNA as a dimer, leading to the transactivation of target genes.[1][5] BI 653048's "dissociated" nature suggests a conformational change in the GR that favors the monomeric state and subsequent transrepression.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for BI 653048.
In Vitro Activity
| Parameter | Value | Description |
| GR IC50 | 55 nM | Half-maximal inhibitory concentration for binding to the glucocorticoid receptor.[3] |
| IL-6 IC50 | 23 nM | Half-maximal inhibitory concentration for the inhibition of Interleukin-6 production.[4] |
| hERG IC50 | >30 µM | Half-maximal inhibitory concentration for the hERG ion channel, indicating low cardiac risk.[3] |
Cytochrome P450 (CYP) Inhibition
| CYP Isoform | IC50 (µM) |
| CYP1A2 | >50 |
| CYP2D6 | 41 |
| CYP2C9 | 12 |
| CYP2C19 | 9 |
| CYP3A4 | 8 |
| [3] |
In Vivo Efficacy in Rat Collagen-Induced Arthritis Model
| Dose | Effect on Pannus and Bone Resorption | Effect on Summed Histology Scores |
| 3 mg/kg | Nonsignificant decrease | Nonsignificant decrease |
| 10 mg/kg | 33% decrease (significant) | 27% decrease (significant) |
| 30 mg/kg | 87-96% decrease (significant) | 87-96% decrease (significant) |
| ED50 | Not specified | 14 mg/kg |
| [3][4] |
Clinical Trial Biomarker Modulation (vs. 20 mg Prednisolone)
| Biomarker Gene | Effect of 200 mg BI 653048 |
| IL1R2 | Reduced expression |
| ITGB3 | Reduced expression |
| SDPR | Reduced expression |
| FKBP5 | Comparable expression |
| ZBTB16 | Comparable expression |
| DDIT4 | Comparable expression |
| Osteocalcin | Greater reduction |
| ** |
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay (Radioligand Displacement)
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the glucocorticoid receptor.
Materials:
-
Recombinant human GR
-
Radioligand (e.g., [3H]-dexamethasone)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl based buffer with additives)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle control.
-
Add the recombinant human GR to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known GR ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
IL-6 Inhibition Assay in A549 Cells
This protocol describes a method to assess the ability of a test compound to inhibit the production of Interleukin-6 (IL-6) in human lung adenocarcinoma epithelial cells (A549).
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulant (e.g., TNF-α or IL-1β)
-
Test compound (this compound)
-
ELISA kit for human IL-6
-
96-well cell culture plates
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a pro-inflammatory agent like TNF-α or IL-1β to induce IL-6 production.
-
Incubate for a further period (e.g., 24 hours) to allow for IL-6 secretion into the cell culture supernatant.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of IL-6 inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay
This protocol provides a general method for evaluating the inhibitory potential of a test compound on major CYP isoforms using human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)
-
NADPH regenerating system
-
Test compound (this compound)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, pre-incubate the human liver microsomes, the test compound or vehicle, and the incubation buffer at 37°C.
-
Initiate the reaction by adding the CYP isoform-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Rat Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction and assessment of arthritis in rats to evaluate the in vivo efficacy of an anti-inflammatory compound.
Materials:
-
Lewis rats (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
Test compound (this compound)
-
Vehicle for drug administration
-
Calipers for paw measurement
Procedure:
-
Immunization:
-
Prepare an emulsion of bovine type II collagen in CFA.
-
On day 0, immunize rats with an intradermal injection of the collagen emulsion at the base of the tail.
-
On day 7 or 21, a booster injection with collagen in IFA may be administered to enhance the arthritic response.
-
-
Treatment:
-
Begin administration of the test compound or vehicle at a predetermined time point (prophylactic, semi-established, or therapeutic). Administration is typically oral (gavage) or by injection.
-
-
Assessment:
-
Monitor the rats daily for the onset and severity of arthritis.
-
Clinical scoring: Score each paw based on the degree of erythema, swelling, and joint deformity (e.g., on a scale of 0-4).
-
Paw thickness: Measure the thickness of the paws using calipers.
-
At the end of the study, collect tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.
-
-
Data Analysis:
-
Compare the clinical scores, paw thickness, and histological scores between the treatment groups and the vehicle control group to determine the efficacy of the test compound.
-
Lipopolysaccharide (LPS) Challenge in Healthy Volunteers
This protocol provides a general framework for a clinical study to assess the anti-inflammatory effects of a drug in healthy subjects challenged with LPS.
Study Design:
-
Randomized, double-blind, placebo-controlled, crossover or parallel-group design.
Procedure:
-
Screening: Screen healthy volunteers for eligibility based on inclusion and exclusion criteria.
-
Dosing: Administer the investigational drug (this compound) or placebo to the subjects for a specified duration.
-
LPS Challenge:
-
Administer a standardized dose of bacterial lipopolysaccharide (LPS) intravenously.
-
Monitor subjects closely for clinical signs and symptoms of inflammation (e.g., fever, chills, myalgia).
-
-
Pharmacodynamic Assessments:
-
Collect blood samples at multiple time points before and after the LPS challenge.
-
Measure a panel of biomarkers, including:
-
Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8).
-
Cell surface markers on immune cells.
-
Gene expression changes in whole blood or peripheral blood mononuclear cells (PBMCs).
-
-
-
Safety Monitoring: Continuously monitor vital signs, electrocardiograms (ECGs), and adverse events.
-
Data Analysis: Compare the changes in pharmacodynamic biomarkers between the active treatment and placebo groups to evaluate the anti-inflammatory effects of the drug.
Signaling Pathway and Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
- 5. europeanreview.org [europeanreview.org]
- 6. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of BI 653048 Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of BI 653048 phosphate to the glucocorticoid receptor (GR). It includes quantitative binding data, detailed experimental methodologies for assessing binding affinity, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and the Glucocorticoid Receptor
This compound is a selective, orally active, nonsteroidal glucocorticoid receptor agonist.[1][2] It is classified as a "dissociated" GR agonist, which means it exhibits different regulatory profiles for gene transrepression and transactivation.[3] This characteristic is a key focus in the development of novel glucocorticoids with the aim of separating the anti-inflammatory effects (primarily mediated by transrepression) from the undesirable metabolic side effects (often linked to transactivation).[4][5][6] The glucocorticoid receptor is a member of the nuclear receptor superfamily and a critical regulator of numerous physiological processes, including inflammation, metabolism, and stress response. Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of target genes.[4]
Quantitative Binding Affinity Data
The binding affinity of a compound to its target receptor is a critical parameter in drug development, indicating the concentration required to elicit a biological response. For this compound, the half-maximal inhibitory concentration (IC50) for binding to the glucocorticoid receptor has been determined.
| Compound | Parameter | Value (nM) | Receptor | Notes |
| This compound | IC50 | 55 | Glucocorticoid Receptor | Selective, nonsteroidal agonist.[1][2] |
| Dexamethasone | Ki | 5.5 | Human Glucocorticoid Receptor | Potent synthetic glucocorticoid. |
| Prednisolone | Ki | 5.3 | Glucocorticoid Receptor | Commonly used synthetic glucocorticoid. |
| Dexamethasone | IC50 | 10.1 ± 1.5 | Glucocorticoid Receptor | Determined by fluorescence polarization competitive binding assay.[7] |
Note on IC50 and Ki: The IC50 value represents the concentration of a competitor that displaces 50% of a tracer ligand from the receptor. It is an experimentally derived value that can be influenced by assay conditions. The inhibition constant (Ki) is a more absolute measure of binding affinity, calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is the equilibrium dissociation constant of the tracer for the receptor.[8] The specific experimental conditions ([L] and Kd) for the determination of the 55 nM IC50 for this compound are not publicly available, precluding the precise calculation of its Ki value.
Experimental Protocol: Fluorescence Polarization-Based Competitive Binding Assay
A common and robust method for determining the binding affinity of unlabelled compounds to the glucocorticoid receptor is the fluorescence polarization (FP) competitive binding assay.
Principle: This assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently-labeled GR ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger glucocorticoid receptor, its rotation slows significantly, leading to an increase in fluorescence polarization. In a competitive assay, an unlabeled compound (e.g., this compound) competes with the fluorescent tracer for binding to the GR. Increasing concentrations of the unlabeled competitor will displace the tracer, causing a decrease in the overall fluorescence polarization.
Materials:
-
Purified, full-length human Glucocorticoid Receptor (GR)
-
Fluorescently-labeled GR ligand (e.g., Fluormone™ GS Red or GS1)[9][10]
-
Unlabeled competitor compound (this compound)
-
Assay Buffer (e.g., GR Screening Buffer with DTT and a stabilizing peptide)[9][10]
-
384-well, low-volume, non-binding surface black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of the unlabeled competitor (this compound) in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare a working solution of the fluorescent GR tracer at a concentration at or below its Kd for the GR (e.g., 1-2.5 nM).[10]
-
Prepare a working solution of the GR. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 4 nM) to ensure sufficient binding of the tracer.[9][10]
-
-
Assay Setup (in a 384-well plate):
-
Add the serially diluted unlabeled competitor to the appropriate wells.
-
Include control wells:
-
Add the fluorescent GR tracer solution to all wells.
-
Initiate the binding reaction by adding the GR solution to all wells.
-
-
Incubation:
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
If the Kd of the fluorescent tracer and its concentration are known, calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
The classical glucocorticoid receptor signaling pathway involves the binding of an agonist in the cytoplasm, followed by nuclear translocation and modulation of gene expression.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. pnas.org [pnas.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Potential Dissociative Glucocorticoid Receptor Activity for Protopanaxadiol and Protopanaxatriol [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Application Notes and Protocols for BI 653048 Phosphate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 phosphate is a selective and orally active nonsteroidal glucocorticoid receptor (GR) agonist.[1][2] It is classified as a "dissociated" GR agonist, which means it exhibits distinct transcriptional regulatory profiles for gene transrepression and transactivation.[3][4][5] This dissociation is hypothesized to separate the anti-inflammatory effects (primarily mediated by transrepression) from the metabolic side effects (often linked to transactivation) commonly associated with glucocorticoid therapy.[3][4] In addition to its primary activity as a GR agonist, BI 653048 has also been identified as an inhibitor of Hepatitis C virus (HCV) NS3 protease.[1][2]
These application notes provide an overview of the in vitro pharmacological profile of this compound and detailed protocols for key assays to evaluate its activity.
Data Presentation
The following tables summarize the quantitative in vitro data for this compound.
Table 1: Glucocorticoid Receptor and Anti-Inflammatory Activity
| Target/Assay | IC50 | Cell Line/System | Notes |
| Glucocorticoid Receptor (GR) | 55 nM[1][2][3] | Sf9 cell cytosol with human GR[6] | Competitive binding assay. |
| TNF-stimulated IL-6 Production | 100 nM[1][2] | Mouse RAW cells[1][2] | Measures anti-inflammatory activity. |
| IL-6 Inhibition | 23 nM[3] | Not specified |
Table 2: Cytochrome P450 and hERG Inhibition Profile
| Target | IC50 (µM)[1][2][3][4] | Cell Line/System | Notes |
| CYP1A2 | 50 | Recombinant human enzyme | Fluorogenic assay. |
| CYP2D6 | 41 | Recombinant human enzyme | Fluorogenic assay. |
| CYP2C9 | 12 | Recombinant human enzyme | Fluorogenic assay. |
| CYP2C19 | 9 | Recombinant human enzyme | Fluorogenic assay. |
| CYP3A4 | 8 | Recombinant human enzyme | Fluorogenic assay. |
| hERG Ion Channel | >30 | Recombinant HEK293 cells[1][2] | Patch-clamp assay. |
Table 3: Antiviral Activity
| Target | Activity | Notes |
| HCV NS3 Protease | Inhibitor[1][2] | Further characterization of IC50 is required. |
Signaling Pathway
This compound exerts its primary effects through the glucocorticoid receptor signaling pathway. As a GR agonist, it binds to the receptor in the cytoplasm, leading to the dissociation of chaperone proteins, dimerization, and translocation of the GR-ligand complex into the nucleus. Inside the nucleus, the complex modulates gene expression through two main mechanisms:
-
Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1. This is believed to be the primary mechanism for the anti-inflammatory effects of glucocorticoids.
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This mechanism is associated with many of the metabolic side effects of glucocorticoids.
The "dissociated" nature of BI 653048 suggests a preference for the transrepression pathway over the transactivation pathway.
Caption: Glucocorticoid Receptor Signaling Pathway of BI 653048.
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of this compound for the glucocorticoid receptor using fluorescence polarization.
Workflow:
References
- 1. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for BI 653048 Phosphate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing BI 653048 phosphate, a selective, nonsteroidal glucocorticoid receptor (GR) agonist, in common cell-based assays. This compound is characterized as a "dissociated" agonist, exhibiting distinct profiles for gene transactivation and transrepression. This property makes it a valuable tool for investigating the differential effects of GR activation.
Quantitative Data Summary
The following tables summarize the in vitro activity of BI 653048.
Table 1: Glucocorticoid Receptor Binding and Functional Activity
| Target/Assay | IC50/EC50 (nM) | Cell Line/System | Notes |
| Glucocorticoid Receptor (GR) Binding | 55 | N/A | Competitive binding assay.[1][2] |
| IL-6 Production (TNF-α stimulated) | 100 | Mouse RAW cells | Measures transrepression activity.[1][2] |
| MMTV Transactivation | 33% max. eff. at 2µM | N/A | Measures transactivation activity; relative to a standard agonist.[3] |
| Osteocalcin (OC) Expression | 39% max. eff. at 2µM | N/A | Marker for potential side effects.[3] |
Table 2: Cytochrome P450 (CYP) Inhibition
| CYP Isoform | IC50 (µM) |
| CYP1A2 | >50 |
| CYP2C9 | 12 |
| CYP2C19 | 9 |
| CYP2D6 | 41 |
| CYP3A4 | 8 |
Glucocorticoid Receptor Signaling Pathway
This compound exerts its effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor. Upon binding, the GR translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of these genes. This mechanism is often associated with the metabolic side effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby repressing the expression of pro-inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.
Glucocorticoid Receptor Signaling Pathway
Application Note 1: Assessing GR Transactivation with a Reporter Gene Assay
This protocol describes the use of a luciferase reporter assay to quantify the transactivation potential of this compound. A common approach involves a cell line stably transfected with a plasmid containing a glucocorticoid-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter, driving the expression of the luciferase gene.
Experimental Protocol
-
Cell Seeding:
-
Seed A549-MMTV-luc cells (or a similar reporter cell line) in a 96-well white, clear-bottom plate at a density of 7,000 cells/well in complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in serum-free medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a positive control (e.g., dexamethasone) and a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Carefully remove the growth medium from the cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer (e.g., 1x Cell Culture Lysis Reagent).
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Data Analysis
-
Normalize the luciferase signal to a measure of cell viability if necessary.
-
Plot the luciferase activity against the log of the compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve.
GR Transactivation Reporter Assay Workflow
Application Note 2: Evaluating GR Transrepression via Inhibition of Cytokine Production
This protocol details a method to assess the transrepressive activity of this compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine IL-6 in response to TNF-α stimulation in the murine macrophage-like cell line RAW 264.7.
Experimental Protocol
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well tissue culture plate at a density of 5 x 10^4 cells/well in complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the compound dilutions to the cells and incubate for 1 hour.
-
-
Cell Stimulation:
-
Add TNF-α to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells).
-
Incubate for 24 hours at 37°C.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis
-
Plot the IL-6 concentration against the log of the this compound concentration.
-
Calculate the percentage of inhibition of IL-6 production for each concentration relative to the TNF-α-stimulated control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cytokine Inhibition Assay Workflow
Application Note 3: Assessing GR Transrepression with an NF-κB Reporter Assay
This protocol provides an alternative method to measure transrepression by quantifying the inhibition of NF-κB-driven reporter gene expression. This assay utilizes a cell line containing a luciferase reporter construct under the control of NF-κB response elements.
Experimental Protocol
-
Cell Seeding:
-
Seed an NF-κB reporter cell line (e.g., A549-NF-κB-luc) in a 96-well white, clear-bottom plate at a density of 7,000 cells/well.
-
Incubate overnight at 37°C.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the compound dilutions to the cells and incubate for 1 hour.
-
-
Cell Stimulation:
-
Induce NF-κB activity by adding TNF-α to a final concentration of 2,000 IU/mL.
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity as described in Application Note 1.
-
Data Analysis
-
Calculate the percentage of inhibition of TNF-α-induced luciferase activity for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
NF-κB Reporter Assay Workflow
References
Application Notes and Protocols for Studying GR-Mediated Signaling with BI 653048 Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 phosphate is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist. A key characteristic of BI 653048 is its "dissociated" profile, meaning it displays different regulatory effects on gene transrepression and transactivation. This property makes it a valuable tool for dissecting the distinct downstream signaling pathways of the glucocorticoid receptor. It is designed to retain the anti-inflammatory benefits of traditional glucocorticoids while potentially reducing the associated side effects.
These application notes provide an overview of BI 653048, its mechanism of action, and detailed protocols for its use in studying GR-mediated signaling.
Mechanism of Action
Glucocorticoids (GCs) exert their effects by binding to the cytosolic glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus where it modulates gene expression through two primary mechanisms:
-
Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes. This is generally considered to be the primary mechanism for the anti-inflammatory effects of GCs.
-
Transactivation: GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the activation of their transcription. This mechanism is often associated with some of the metabolic side effects of GCs.
BI 653048 is described as a "dissociated" GR agonist, suggesting it preferentially favors the transrepression pathway over the transactivation pathway, offering a potential therapeutic advantage.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for BI 653048.
Table 1: In Vitro Activity of BI 653048
| Parameter | Value | Notes |
| GR IC50 | 55 nM | --- |
| IL-6 IC50 | 23 nM | Inhibition of IL-6 production. |
| IL-6 Max. Efficacy | 88% | Compared to dexamethasone (100%). |
| MMTV Max. Efficacy | 33% | Mouse Mammary Tumor Virus promoter transactivation, compared to dexamethasone (100%). |
| OC Max. Efficacy | 39% | Osteocalcin expression, compared to dexamethasone (100%). |
Table 2: In Vitro DMPK and Physicochemical Parameters of BI 653048
| Parameter | Value |
| Molecular Weight (Da) | 515.52 |
| logD @ pH 7.4 | 2.7 |
| Aqueous Solubility @ pH 6.8 (µg/mL) | 30.7 |
| Caco-2 Permeability (10⁻⁶ cm/s) | 6 |
| Caco-2 Efflux Ratio | 3.5 |
| Human Microsomal Stability (% QH) | 13 |
| Rat Microsomal Stability (% QH) | <6 |
| Human Hepatocyte Stability (% QH) | 13 |
| Rat Hepatocyte Stability (% QH) | 23 |
| Dog Hepatocyte Stability (% QH) | <7 |
| Human Plasma Protein Binding (%) | 91.8 |
| Rat Plasma Protein Binding (%) | 96.1 |
| Dog Plasma Protein Binding (%) | 97.4 |
| hERG IC50 (µM) | >30 |
| CYP 1A2 IC50 (µM) | >50 |
| CYP 2D6 IC50 (µM) | 41 |
| CYP 2C9 IC50 (µM) | 12 |
| CYP 2C19 IC50 (µM) | 9 |
| CYP 3A4 IC50 (µM) | 8 |
Table 3: In Vivo Efficacy of BI 653048 in a Rat Collagen-Induced Arthritis Model
| Dose (mg/kg, p.o.) | Effect on Pannus and Bone Resorption | Effect on Summed Histology Scores |
| 3 | Nonsignificant decrease | Nonsignificant decrease |
| 10 | 33% decrease (significant) | 27% decrease (significant) |
| 30 | 87-96% decrease (significant) | Significant decrease |
| ED50 | 14 mg/kg |
Note: BI 653048 is not suitable for in vivo studies in mouse models due to species selectivity.
Signaling Pathway Diagrams
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro GR Transrepression Assay - IL-6 Inhibition
This protocol is designed to measure the ability of BI 653048 to inhibit the production of the pro-inflammatory cytokine IL-6.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
Dexamethasone (positive control)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of BI 653048 and dexamethasone in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Pre-treat the cells with the compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce IL-6 production. Include a vehicle-treated, unstimulated control and a vehicle-treated, LPS-stimulated control.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-6 production for each concentration of BI 653048 and dexamethasone relative to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Application of BI 653048 Phosphate in Hepatitis C Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 phosphate is a selective, orally active, nonsteroidal glucocorticoid (GC) agonist.[1] While its primary development and research focus has been on its anti-inflammatory properties through glucocorticoid receptor (GR) modulation, it has also been identified as a potential inhibitor of the Hepatitis C Virus (HCV) NS3 protease. This document provides an overview of the known applications of BI 653048, with a focus on its potential, though less documented, role in HCV research.
Data Presentation
Glucocorticoid Receptor Agonist and Other Activities
The following table summarizes the known quantitative data for BI 653048's activity as a glucocorticoid receptor agonist and its effects on various cytochrome P450 enzymes.
| Target/Assay | IC50/EC50 | Cell Line/System | Reference |
| Glucocorticoid Receptor (GR) | 55 nM (IC50) | Not Specified | [1] |
| TNF-stimulated IL-6 production | 100 nM (IC50) | Mouse RAW cells | [1] |
| CYP1A2 | >50 µM (IC50) | Not Specified | [1] |
| CYP2D6 | 41 µM (IC50) | Not Specified | [1] |
| CYP2C9 | 12 µM (IC50) | Not Specified | [1] |
| CYP2C19 | 9 µM (IC50) | Not Specified | [1] |
| CYP3A4 | 8 µM (IC50) | Not Specified | [1] |
| hERG ion channel | >30 µM (IC50) | Recombinant HEK293 cells | [1] |
HCV NS3 Protease Inhibition
As of the latest available information, specific quantitative data (e.g., IC50, EC50, Ki) for the inhibition of HCV NS3 protease by BI 653048 from peer-reviewed scientific literature is not publicly available. The claim of its activity is based on patent literature.
Experimental Protocols
Protocol 1: General HCV NS3/4A Protease FRET Assay
This protocol is a generalized method for evaluating the in vitro enzymatic activity of potential HCV NS3/4A protease inhibitors, such as BI 653048.
Objective: To determine the half-maximal inhibitory concentration (IC50) of BI 653048 against the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (Genotype 1b)
-
FRET substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
This compound dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted BI 653048 solution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 18 µL of a pre-mixed solution of HCV NS3/4A protease and the FRET substrate in Assay Buffer to each well. The final concentrations should be optimized, for example, 5 nM protease and 100 nM substrate.
-
Incubate the plate at 30°C for 1 hour, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Calculate the percentage of inhibition for each concentration of BI 653048 relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the BI 653048 concentration and determine the IC50 value using a non-linear regression curve fit.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Proposed inhibitory action of BI 653048 on the HCV NS3/4A protease.
References
Application Notes and Protocols for BI 653048 Phosphate: A Tool for Nuclear Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 phosphate is a selective, non-steroidal agonist for the Glucocorticoid Receptor (GR), a key nuclear receptor involved in regulating inflammation, metabolism, and stress responses.[1][2] A notable characteristic of BI 653048 is its "dissociated" nature, meaning it displays different regulatory profiles for gene transrepression versus transactivation.[3] This property makes it an invaluable tool compound for dissecting the molecular mechanisms of GR signaling, with the potential to favor anti-inflammatory effects (primarily mediated by transrepression) while minimizing the side effects associated with traditional glucocorticoids (often linked to transactivation).[3][4]
These application notes provide an overview of this compound's activity and detailed protocols for its use in key nuclear receptor research assays.
Data Presentation
In Vitro Activity and Physicochemical Properties of BI 653048
| Parameter | Value | Reference |
| Target Activity | ||
| Glucocorticoid Receptor (GR) IC50 | 55 nM | [2][5] |
| IL-6 Inhibition (Transrepression) IC50 | 23 nM | [5] |
| MMTV Promoter Activation (Transactivation) Max. Efficacy | 33% (relative to Dexamethasone) | [5] |
| Osteocalcin Inhibition (Transactivation) Max. Efficacy | 39% (relative to Dexamethasone) | [5] |
| Selectivity | ||
| Mineralocorticoid Receptor (MR) | >100-fold selectivity over GR | [6] |
| Progesterone Receptor (PR) | >100-fold selectivity over GR | [6] |
| CYP Inhibition | ||
| CYP1A2 IC50 | >50 µM | [5][6] |
| CYP2D6 IC50 | 41 µM | [5][6] |
| CYP2C9 IC50 | 12 µM | [5][6] |
| CYP2C19 IC50 | 9 µM | [5][6] |
| CYP3A4 IC50 | 8 µM | [5][6] |
| Physicochemical Properties | ||
| logD @ pH 7.4 | 2.7 | [6] |
| Aqueous Solubility @ pH 6.8 | 30.7 µg/mL | [6] |
In Vivo Efficacy of BI 653048 in a Rat Collagen-Induced Arthritis Model
| Dosage (oral) | Effect on Pannus and Bone Resorption | Effect on Summed Histology Scores | Reference |
| 3 mg/kg | Non-significant decrease | Non-significant decrease | [6] |
| 10 mg/kg | 33% decrease (significant) | 27% decrease (significant) | [6] |
| 30 mg/kg | 87-96% decrease (significant) | Significant decrease | [6] |
| ED50 for summed scores | 14 mg/kg | [6] |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor signaling pathway activated by BI 653048.
Experimental Protocols
GR Transactivation and Transrepression Reporter Gene Assay
This protocol allows for the simultaneous assessment of this compound's ability to activate GR-mediated gene transcription (transactivation) and repress the activity of other transcription factors like AP-1 or NF-κB (transrepression).
Materials:
-
Cell Line: A549 cells (human lung carcinoma) or HeLa cells (human cervical cancer) stably or transiently transfected with the appropriate reporter constructs.
-
Reporter Plasmids:
-
Transactivation: A plasmid containing a luciferase reporter gene driven by a promoter with multiple Glucocorticoid Response Elements (GREs), such as a MMTV promoter-luciferase construct.[7]
-
Transrepression: A plasmid with a luciferase reporter gene driven by a promoter containing AP-1 or NF-κB binding sites (e.g., a collagenase promoter for AP-1 or an IL-6 promoter for NF-κB).[8]
-
-
Control Plasmids: A constitutively expressed reporter plasmid (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.
-
This compound: Prepare a stock solution in DMSO.
-
Dexamethasone: As a positive control for GR activation.
-
TNF-α or PMA: To induce the NF-κB or AP-1 pathways, respectively, for the transrepression assay.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics.
-
Transfection Reagent: (e.g., Lipofectamine).
-
Luciferase Assay System: (e.g., Dual-Luciferase Reporter Assay System).
-
96-well cell culture plates.
Protocol Workflow:
Caption: Workflow for the GR reporter gene assay.
Detailed Steps:
-
Cell Seeding: Seed A549 or HeLa cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the appropriate firefly luciferase reporter plasmid (GRE-luc for transactivation or AP-1/NF-κB-luc for transrepression) and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment:
-
Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 10 µM) or Dexamethasone as a positive control.
-
For the transrepression assay, co-treat with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or PMA (e.g., 100 nM) to activate the NF-κB or AP-1 pathway, respectively.
-
-
Incubation: Incubate the treated cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. For transactivation, express the results as fold induction over the vehicle-treated control. For transrepression, express the results as a percentage of inhibition of the TNF-α or PMA-induced signal.
Competitive Glucocorticoid Receptor Binding Assay
This protocol determines the binding affinity (IC50) of this compound for the Glucocorticoid Receptor.
Materials:
-
GR Source: Recombinant human GR ligand-binding domain (LBD) or full-length protein.
-
Radioligand: [³H]-Dexamethasone.
-
This compound: Serial dilutions in assay buffer.
-
Non-labeled Dexamethasone: For determining non-specific binding.
-
Assay Buffer: e.g., TEG buffer (10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4).
-
Scintillation Fluid and Vials.
-
Filter Plates and Filtration Manifold.
-
Scintillation Counter.
Protocol Workflow:
Caption: Workflow for the competitive GR binding assay.
Detailed Steps:
-
Reaction Setup: In a 96-well plate, combine the GR protein, a fixed concentration of [³H]-Dexamethasone (typically at its Kd concentration), and assay buffer.
-
Competition: Add serial dilutions of this compound or a high concentration of non-labeled Dexamethasone (for non-specific binding control) to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., overnight at 4°C).
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the protein-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Coactivator/Corepressor Recruitment Assay (Mammalian Two-Hybrid)
This assay assesses the ability of this compound to modulate the interaction of GR with transcriptional coactivators (e.g., SRC-1) or corepressors (e.g., NCoR).
Materials:
-
Cell Line: HEK293T or a similar easily transfectable cell line.
-
Expression Plasmids:
-
Bait: A plasmid encoding the GR-LBD fused to a DNA-binding domain (DBD), such as the Gal4-DBD.
-
Prey: A plasmid encoding a coactivator (e.g., SRC-1) or corepressor (e.g., NCoR) interaction domain fused to a transcriptional activation domain (AD), such as the VP16-AD.
-
-
Reporter Plasmid: A luciferase reporter plasmid driven by a promoter containing the upstream activating sequence (UAS) for the DBD (e.g., Gal4 UAS-luciferase).
-
Control Plasmid: A constitutively expressed reporter for normalization.
-
This compound and Dexamethasone.
-
Transfection Reagent.
-
Luciferase Assay System.
Logical Relationship of Assay Components:
Caption: Principle of the mammalian two-hybrid assay for co-factor recruitment.
Protocol:
-
Transfection: Co-transfect the host cells with the bait, prey, and reporter plasmids, along with a normalization control plasmid.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound, Dexamethasone, or vehicle.
-
Incubation: Incubate for 18-24 hours.
-
Luciferase Assay: Perform a dual-luciferase assay to measure reporter gene activity.
-
Data Analysis: Normalize the reporter luciferase activity to the control luciferase activity. An increase in luciferase activity indicates ligand-induced recruitment of the co-factor to the GR-LBD.
By employing these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the nuanced roles of glucocorticoid receptor transactivation and transrepression in various physiological and pathological contexts.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
Recommended Cell Lines for BI 653048 Phosphate Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 is a novel, non-steroidal, "dissociated" glucocorticoid receptor (GR) agonist.[1][2] This characteristic suggests that it may preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects, offering a potentially improved therapeutic window compared to traditional glucocorticoids.[1][2][3] This document provides detailed recommendations for cell lines and experimental protocols to investigate the cellular effects of BI 653048 phosphate.
Recommended Cell Lines
Based on extensive research in the field of glucocorticoid receptor signaling, the following cell lines are recommended for experiments involving this compound.
| Cell Line | Type | Key Characteristics & Recommended Assays |
| A549 | Human lung adenocarcinoma | High endogenous expression of GR.[4] Ideal for studying both GR transactivation (e.g., GRE-luciferase reporter assays) and transrepression (e.g., cytokine inhibition).[1][5][6][7] |
| HEK293 | Human embryonic kidney | Low endogenous GR expression, making them suitable for transient or stable transfection of GR constructs.[8][9] Excellent for studying specific GR isoforms or mutants and for reporter gene assays.[8][9] |
| RAW 264.7 | Murine macrophage | Robust inflammatory response to stimuli like LPS.[10][11][12][13][14] The recommended model for studying the transrepression of inflammatory cytokines such as IL-6 and TNF-α.[10][11][12][13][14] |
| THP-1 | Human monocytic | Suspension cell line that can be differentiated into macrophage-like cells. Used to assess inhibition of IL-8 production as a measure of transrepression.[15] |
| H4-II-E-C3 | Rat liver hepatoma | Used for studying GR transactivation through the induction of tyrosine aminotransferase (TAT).[15] |
Quantitative Data Summary
The following table summarizes the in vitro activity of BI 653048.
| Parameter | BI 653048 | Dexamethasone | Notes |
| GR Binding IC50 | 55 nM[2] | - | Measures direct binding affinity to the glucocorticoid receptor. |
| IL-6 Inhibition IC50 | 23 nM[2] | - | Functional assay measuring the transrepression of IL-6 production. |
| MMTV Transactivation Max Efficacy | 33%[2] | 100% | Measures the maximal activation of a GRE-driven reporter gene relative to dexamethasone. |
| Osteocalcin Max Efficacy | 39%[2] | 100% | Measures the maximal effect on a marker of bone formation. |
| hERG IC50 | >30 µM[5] | - | Assesses off-target activity on the hERG potassium channel. |
| CYP Isoform Inhibition IC50 | CYP1A2: >50 µM, CYP2D6: 41 µM, CYP2C9: 12 µM, CYP2C19: 9 µM, CYP3A4: 8 µM[5] | - | Evaluates the potential for drug-drug interactions. |
Signaling Pathways
BI 653048, as a glucocorticoid receptor agonist, modulates gene expression through two primary pathways: transrepression and transactivation.
Experimental Protocols
GR Transactivation: GRE-Luciferase Reporter Assay in A549 Cells
This protocol is designed to quantify the ability of BI 653048 to activate gene transcription through glucocorticoid response elements (GREs).
Materials:
-
A549 cells stably expressing a GRE-luciferase reporter construct
-
DMEM with 10% FBS
-
This compound
-
Dexamethasone (as a positive control)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Procedure:
-
Seed A549-GRE-luc cells in 96-well plates at a density of 7,000 cells/well and allow them to adhere overnight.[7]
-
Prepare serial dilutions of BI 653048 and dexamethasone in serum-free DMEM.
-
Replace the culture medium with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[7]
-
After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine EC50 and maximal efficacy relative to dexamethasone.
GR Transrepression: IL-6 Inhibition Assay in RAW 264.7 Cells
This protocol measures the ability of BI 653048 to inhibit the production of the pro-inflammatory cytokine IL-6.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
Dexamethasone (as a positive control)
-
Lipopolysaccharide (LPS)
-
IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^5 cells/mL and incubate for 18 hours.[10]
-
Pre-treat the cells with serial dilutions of BI 653048 or dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (final concentration of 1 µg/mL) to induce IL-6 production.[10]
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the amount of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of IL-6 inhibition against the compound concentration to determine the IC50 value.
Cell Proliferation Assay in A549 Cells
This protocol assesses the effect of BI 653048 on cell growth, which can be an important indicator of GR-mediated effects.
Materials:
-
A549 cells
-
DMEM with 10% charcoal-stripped serum (to reduce background hormonal effects)
-
This compound
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
Procedure:
-
Seed A549 cells in 96-well plates in media containing charcoal-stripped serum and allow them to attach.[16]
-
Treat the cells with varying concentrations of BI 653048 for 48-72 hours.[16]
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of growth inhibition relative to untreated control cells.
Conclusion
The recommended cell lines and protocols provide a robust framework for characterizing the in vitro pharmacology of this compound. A549 cells are ideal for general GR functional assessment, while RAW 264.7 cells are the standard for evaluating anti-inflammatory transrepression. HEK293 cells offer a clean background for mechanistic studies involving transfected GR. By employing these standardized assays, researchers can effectively elucidate the "dissociated" profile of BI 653048 and its potential as a novel therapeutic agent.
References
- 1. Transforming growth factor-β impairs glucocorticoid activity in the A549 lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Dexamethasone Inhibits TRAIL- and Anti-cancer Drugs-induced Cell Death in A549 Cells through Inducing NF-κB-independent cIAP2 Expression [e-crt.org]
- 4. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular Determinants of Glucocorticoid Receptor Mobility in Living Cells: the Importance of Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNF-α inhibits glucocorticoid receptor-induced gene expression by reshaping the GR nuclear cofactor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutant glucocorticoid receptor binding elements on the interleukin-6 promoter regulate dexamethasone effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Glucocorticoid Receptor Status is a Principal Determinant of Variability in the Sensitivity of Non-Small Cell Lung Cancer Cells to Pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Anti-inflammatory Pathways with BI 653048 Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI 653048 is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist.[1] It is characterized as a "dissociated" GR agonist, meaning it displays different transcriptional regulatory profiles for gene transrepression and transactivation.[2][3] This property makes it a valuable tool for investigating the anti-inflammatory effects of GR activation while potentially minimizing the side effects associated with traditional glucocorticoids. These application notes provide an overview of BI 653048's mechanism of action, key in vitro and in vivo data, and detailed protocols for its use in anti-inflammatory research.
Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism
Glucocorticoids (GCs) exert their anti-inflammatory effects primarily through the glucocorticoid receptor. The "dissociation" hypothesis suggests that the anti-inflammatory effects of GCs are due to the inhibition of gene transcription (transrepression), while the undesirable side effects are mainly caused by the activation of gene transcription (transactivation).[3]
-
Transrepression (Anti-inflammatory Pathway): In this pathway, the GR-ligand complex, in a monomeric form, interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to the downregulation of key inflammatory mediators like TNF-α and IL-6.[3]
-
Transactivation (Side Effect Pathway): This pathway involves the GR-ligand complex forming homodimers that bind to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of genes.[2] This process is associated with many of the side effects of glucocorticoid therapy, such as weight gain, hypertension, and osteoporosis.[2]
BI 653048 is designed to preferentially activate the transrepression pathway over the transactivation pathway, offering a potential therapeutic advantage.
Data Presentation
In Vitro Activity & Properties
| Parameter | Value | Species | Notes |
| GR Binding | |||
| IC50 | 55 nM | Not Specified | [3] |
| Functional Assays | |||
| IL-6 Inhibition IC50 | 23 nM | Not Specified | [2][3] |
| IL-6 Inhibition Max. Efficacy | 88% | Not Specified | Compared to dexamethasone[2][3] |
| MMTV Transactivation Max. Efficacy | 33% | Not Specified | Compared to dexamethasone[2][3] |
| Osteocalcin (OC) Max. Efficacy | 39% | Not Specified | Compared to dexamethasone[2][3] |
| Pharmacokinetic Properties | |||
| Aqueous Solubility (pH 6.8) | 30.7 µg/mL | Not Applicable | [2] |
| Caco-2 Permeability (A->B) | 6 x 10⁻⁶ cm/s | Not Applicable | [2] |
| Caco-2 Efflux Ratio | 3.5 | Not Applicable | [2] |
| Plasma Protein Binding | 91.8% | Human | [2] |
| 96.1% | Rat | [2] | |
| 97.4% | Dog | [2] | |
| Microsomal Stability (% QH) | 13% | Human | [2] |
| <6% | Rat | [2] | |
| Hepatocyte Stability (% QH) | 13% | Human | [2] |
| 23% | Rat | [2] | |
| <7% | Dog | [2] |
In Vitro Safety Pharmacology
| Parameter | IC50 | Species | Notes |
| CYP Inhibition | |||
| CYP1A2 | >50 µM | Not Specified | [1][2] |
| CYP2D6 | 41 µM | Not Specified | [1][2] |
| CYP2C9 | 12 µM | Not Specified | [1][2] |
| CYP2C19 | 9 µM | Not Specified | [1][2] |
| CYP3A4 | 8 µM | Not Specified | [1][2] |
| hERG Affinity | |||
| hERG | >30 µM | Recombinant HEK293 cells | [1][2] |
In Vivo Efficacy: Rat Collagen-Induced Arthritis Model
| Dose (mg/kg, qd po) | Ankle Inflammation | Pannus Formation | Cartilage Damage | Bone Resorption | Summed Score |
| 3 | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant decrease |
| 10 | Not specified | Significant decrease (33%) | Not specified | Significant decrease (33%) | Significant decrease (27%) |
| 30 | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) |
| ED50 | 14 mg/kg |
Data from a 9-day study.[2]
Experimental Protocols
Protocol 1: In Vitro IL-6 Inhibition Assay in A549 Cells
This protocol describes a method to determine the IC50 of BI 653048 for the inhibition of TNF-α-induced IL-6 production in human A549 cells.
Materials:
-
A549 cells (human lung carcinoma cell line)
-
DMEM/F-12 medium with 10% FBS
-
Recombinant Human TNF-α
-
BI 653048 phosphate
-
Dexamethasone (positive control)
-
DMSO (vehicle control)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 2 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound and dexamethasone in DMSO. Further dilute in assay medium to the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤0.1%.
-
Cell Treatment: Remove the growth medium from the cells and add 100 µL of medium containing the test compounds or vehicle control. Incubate for 1 hour.
-
Stimulation: Add 10 µL of TNF-α solution to each well to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Collect the cell culture supernatants for IL-6 measurement.
-
IL-6 Quantification: Measure the IL-6 concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-6 production for each compound concentration relative to the vehicle-treated, TNF-α-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) in Rats
This protocol outlines a 9-day therapeutic model of collagen-induced arthritis in rats to evaluate the in vivo efficacy of BI 653048.[2] Note: BI 653048 is not suitable for in vivo evaluation in standard preclinical mouse models due to species selectivity.[2][3]
Materials:
-
Lewis rats (male, 8-10 weeks old)
-
Bovine Type II Collagen
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 30% Cremophor)[2]
-
Calipers for paw measurement
-
Micro-CT or histology equipment
Procedure:
-
Induction of Arthritis (Day 0): Emulsify bovine type II collagen in IFA. Administer a single intradermal injection at the base of the tail of each rat.
-
Monitoring: Monitor animals daily for clinical signs of arthritis (e.g., paw swelling, redness, joint stiffness), typically appearing around day 7-8 post-induction.
-
Treatment Initiation (Therapeutic Dosing): Once clinical signs are established, randomize animals into treatment groups (e.g., Vehicle, BI 653048 at 3, 10, 30 mg/kg).
-
Dosing: Administer BI 653048 or vehicle orally (p.o.) once daily (q.d.) for 9 consecutive days.
-
Clinical Scoring: Measure paw volume/thickness using calipers daily or every other day. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4).
-
Termination and Tissue Collection (Day 18): At the end of the treatment period, euthanize the animals. Collect hind paws for histological analysis and/or micro-CT imaging.
-
Histological Analysis: Decalcify, section, and stain the joints (e.g., with H&E, Safranin O). Score for inflammation, pannus formation, cartilage damage, and bone resorption.
-
Data Analysis: Compare clinical scores, paw measurements, and histology scores between treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). Calculate the ED50 based on the dose-response of the summed histology scores.
This compound is a potent, dissociated GR agonist that serves as a critical tool for dissecting the transrepression and transactivation pathways of glucocorticoid signaling. The data presented demonstrate its anti-inflammatory efficacy in vitro and in a rat model of arthritis. The provided protocols offer a starting point for researchers to utilize BI 653048 in their own investigations into novel anti-inflammatory therapeutics.
References
Application Notes and Protocols for BI 653048 Phosphate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 is a novel, orally active, nonsteroidal, and functionally selective glucocorticoid receptor (GR) agonist.[1][2] As a "dissociated" GR agonist, BI 653048 displays different transcriptional regulatory profiles, favoring gene transrepression, which is associated with anti-inflammatory effects, over gene transactivation, which is linked to many of the undesirable side effects of traditional glucocorticoids.[3][4] These characteristics make BI 653048 a compound of interest for the treatment of inflammatory and autoimmune diseases, with the potential for an improved therapeutic window compared to standard corticosteroids.[1][3]
These application notes provide a summary of the key characteristics of BI 653048 and detailed protocols for its investigation in both in vitro and in vivo experimental settings.
Data Presentation
In Vitro Activity and Pharmacokinetic Properties
| Parameter | Value | Species/System | Reference |
| GR Binding IC50 | 55 nM | Human | [2] |
| IL-6 Inhibition IC50 | 23 nM | Human | [4] |
| TNF-α-stimulated IL-6 Production IC50 | 100 nM | Mouse RAW cells | [2] |
| MMTV Transactivation Max Efficacy | 33% (vs. Dexamethasone) | Not Specified | [4] |
| Osteocalcin (OC) Transrepression Max Efficacy | 39% (vs. Dexamethasone) | Not Specified | [4] |
| Plasma Protein Binding (Human) | 91.8% | Human | [3] |
| Plasma Protein Binding (Rat) | 96.1% | Rat | [3] |
| Plasma Protein Binding (Dog) | 97.4% | Dog | [3] |
| hERG IC50 | >30 µM | Recombinant HEK293 cells | [2] |
| CYP Isoform Inhibition (IC50) | |||
| CYP1A2 | >50 µM | Human | [2] |
| CYP2D6 | 41 µM | Human | [2] |
| CYP2C9 | 12 µM | Human | [2] |
| CYP2C19 | 9 µM | Human | [2] |
| CYP3A4 | 8 µM | Human | [2] |
In Vivo Efficacy in Rat Collagen-Induced Arthritis Model
| Treatment Group | Ankle Inflammation | Pannus Formation | Cartilage Damage | Bone Resorption | Summed Score Reduction | Reference |
| BI 653048 (3 mg/kg) | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant | [2][3] |
| BI 653048 (10 mg/kg) | Not specified | Significant decrease (33%) | Not specified | Significant decrease (33%) | 27% | [2][3] |
| BI 653048 (30 mg/kg) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | ED50 = 14 mg/kg | [2][3] |
Phase I Clinical Trial Data (vs. 20 mg Prednisolone)
| Parameter | BI 653048 (200 mg) | Prednisolone (20 mg) | Outcome | Reference |
| Anti-inflammatory Efficacy | Comparable | Comparable | Comparable efficacy demonstrated in LPS challenge | [1] |
| Gene Expression (IL1R2, ITGB3, SDPR) | Reduced | - | Reduced expression versus prednisolone | [1] |
| Gene Expression (FKBP5, ZBTB16, DDIT4) | Comparable | Comparable | Similar levels of expression | [1] |
| Metabolic Effects (C-peptide, glucose, insulin) | Moderate changes | - | Moderate changes compared to prednisolone | [1] |
| Cortisol Suppression | Moderate | - | Moderate changes compared to prednisolone | [1] |
| Osteocalcin Reduction | Greater reduction | - | Greater reduction observed with BI 653048 | [1] |
Signaling Pathway
The anti-inflammatory effects of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus where it can modulate gene expression through two main mechanisms: transactivation and transrepression. Transactivation involves the GR binding directly to glucocorticoid response elements (GREs) on DNA, leading to the expression of genes, some of which are associated with metabolic side effects. Transrepression involves the GR interfering with the activity of other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes. BI 653048 is a "dissociated" agonist, meaning it preferentially engages in transrepression over transactivation, which is hypothesized to lead to a better safety profile.
Caption: Glucocorticoid receptor signaling pathway of BI 653048.
Experimental Protocols
In Vitro Characterization Workflow
The following diagram outlines a typical workflow for the in vitro characterization of BI 653048.
Caption: In Vitro experimental workflow for BI 653048.
Protocol 1: Glucocorticoid Receptor (GR) Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of BI 653048 for the human glucocorticoid receptor using fluorescence polarization.
Materials:
-
Recombinant human GR protein
-
Fluorescently labeled glucocorticoid tracer (e.g., Fluormone™ GS1)
-
Assay buffer (e.g., phosphate buffer with BSA and DTT)
-
BI 653048
-
Reference compound (e.g., dexamethasone)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of BI 653048 and the reference compound in assay buffer. The concentration range should typically span from 1 pM to 10 µM.
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent tracer at a concentration close to its Kd for the GR.
-
Prepare a working solution of the GR protein. The optimal concentration should be determined empirically.
-
-
Assay Assembly:
-
Add the serially diluted BI 653048, reference compound, or vehicle control to the wells of the 384-well plate.
-
Add the fluorescent tracer solution to all wells.
-
Initiate the reaction by adding the GR protein solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: TNF-α-Induced IL-6 Production in A549 Cells (Transrepression Assay)
This protocol measures the ability of BI 653048 to inhibit the production of the pro-inflammatory cytokine IL-6 in human lung adenocarcinoma A549 cells stimulated with TNF-α.
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-α
-
BI 653048
-
Reference compound (e.g., dexamethasone)
-
96-well cell culture plates
-
Human IL-6 ELISA kit
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of BI 653048 or the reference compound for 1-2 hours.
-
Stimulation: Add TNF-α to the wells to a final concentration known to induce a robust IL-6 response (e.g., 10 ng/mL). Include unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatants for IL-6 measurement.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability in the corresponding wells to rule out cytotoxic effects of the compounds.
-
Data Analysis:
-
Calculate the percentage inhibition of IL-6 production for each concentration of BI 653048.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
In Vivo Efficacy Testing Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of BI 653048 in a preclinical model of arthritis.
Caption: In Vivo efficacy testing workflow for BI 653048.
Protocol 3: Rat Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in rats and subsequent treatment with BI 653048 to evaluate its anti-inflammatory and disease-modifying effects.
Materials:
-
Male Lewis rats (or another susceptible strain)
-
Type II collagen (e.g., from bovine or chicken)
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
BI 653048 formulated for oral administration (e.g., in 30% Cremophor)
-
Vehicle control
-
Positive control (e.g., prednisolone)
-
Calipers for measuring paw thickness
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the start of the experiment.
-
CIA Induction (Day 0):
-
Prepare an emulsion of type II collagen and Freund's adjuvant (typically 1:1).
-
Administer an intradermal injection of the emulsion at the base of the tail.
-
-
Booster Immunization (Day 7): Administer a booster injection of the collagen emulsion.
-
Treatment Initiation: Begin daily oral administration of BI 653048, vehicle, or positive control at the onset of clinical signs of arthritis (typically around day 10-12) or prophylactically.
-
Disease Monitoring:
-
Monitor animals daily for clinical signs of arthritis.
-
Measure paw swelling (thickness or volume) and body weight regularly (e.g., every other day).
-
Assign a clinical score to each paw based on the severity of erythema and swelling.
-
-
Termination and Terminal Readouts:
-
At the end of the study (e.g., day 21-28), euthanize the animals.
-
Collect hind paws for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.
-
Collect blood for analysis of systemic biomarkers (e.g., cytokines, anti-collagen antibodies, osteocalcin).
-
-
Data Analysis:
-
Compare the changes in paw swelling, clinical scores, and body weight between the treatment groups.
-
Statistically analyze the histopathology scores and biomarker levels.
-
Conclusion
BI 653048 phosphate is a promising selective GR agonist with demonstrated anti-inflammatory effects and a potentially improved side-effect profile compared to traditional glucocorticoids. The protocols outlined in these application notes provide a framework for the preclinical evaluation of BI 653048, from initial in vitro characterization to in vivo efficacy testing in a relevant disease model. Careful adherence to these methodologies will enable researchers to further elucidate the therapeutic potential of this compound.
References
Troubleshooting & Optimization
BI 653048 phosphate species selectivity and limitations
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for the experimental use of BI 653048, a selective, nonsteroidal glucocorticoid receptor (GR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is BI 653048 and what is its primary mechanism of action?
BI 653048 is a selective, orally active, nonsteroidal agonist of the glucocorticoid receptor (GR).[1] Its primary mechanism of action is to bind to the GR and modulate gene expression. It is known as a "dissociated" GR agonist, which means it displays different regulatory profiles for gene transrepression and transactivation.[2][3][4] The hypothesis behind this dissociation is to separate the anti-inflammatory effects of glucocorticoids (primarily mediated by transrepression) from their metabolic side effects (often linked to transactivation).[2]
Q2: What does "phosphate species selectivity" of BI 653048 refer to?
The available scientific literature on BI 653048 does not refer to "phosphate species selectivity." It is likely that this term is a misinterpretation of "species selectivity." BI 653048 exhibits significant species selectivity, showing reduced functional transrepression potency in mice, which makes it unsuitable for in vivo studies in standard preclinical mouse models.[2][3][4][5] It has been successfully tested in rat models.[2][3][5]
Q3: What are the main limitations of using BI 653048 in research?
The primary limitations of BI 653048 are:
-
Species Selectivity: As mentioned, it has reduced activity in mouse models, limiting its use to other species like rats for in vivo studies.[2][3][4][5]
-
Incomplete Dissociation of Effects: While designed to separate anti-inflammatory effects from side effects, clinical trials in healthy male subjects showed that BI 653048 could not fully dissociate the desired anti-inflammatory properties from the undesirable side-effect profile associated with traditional glucocorticoid steroids.[6] For instance, a greater reduction in osteocalcin (a marker of bone turnover) was observed with BI 653048 compared to prednisolone, indicating potential for bone-related side effects.[6]
Q4: Is BI 653048 selective for the glucocorticoid receptor?
Yes, BI 653048 is selective for the glucocorticoid receptor with an IC50 of 55 nM.[1][7] It shows good selectivity against other related nuclear receptors, such as the mineralocorticoid receptor (MR) and progesterone receptor (PR) (>100-fold).[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low activity observed in an in vivo mouse model. | Species selectivity of BI 653048.[2][3][4][5] | Use a different animal model, such as rats, where the compound has demonstrated efficacy. The collagen-induced arthritis model in rats has been successfully used.[2][3][5] |
| Inconsistent results in in vitro assays. | Poor solubility of BI 653048. | BI 653048 is soluble in DMSO (100 mg/mL with ultrasonic treatment).[7] Ensure the compound is fully dissolved before preparing working dilutions. Use freshly opened, high-quality DMSO as it is hygroscopic, which can affect solubility.[7] |
| Compound degradation. | Prepare fresh stock solutions regularly. For storage, aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[7] | |
| Unexpected pro-inflammatory effects observed. | Complex nature of GR signaling. | Glucocorticoids, under certain conditions (e.g., simultaneous administration with an immune challenge), can have pro-inflammatory effects.[8] Carefully consider the timing of BI 653048 administration in your experimental design. |
| Discrepancy between transactivation and transrepression assay results. | The "dissociated" nature of BI 653048.[2][3][4] | This is an expected characteristic of the compound. Analyze transactivation (e.g., using an MMTV reporter assay) and transrepression (e.g., measuring inhibition of IL-6 or IL-8 production) as distinct endpoints.[4][9] |
Quantitative Data Summary
Table 1: In Vitro Activity and Selectivity of BI 653048
| Target/Assay | BI 653048 | Negative Control (BI-3047) |
| GR (IC50) | 55 nM | >2,000 nM |
| IL-6 Inhibition (IC50) | 23 nM | Not Determined |
| IL-6 Inhibition (Max. Efficacy) | 88% | Not Determined |
| MMTV Transactivation (Max. Efficacy) | 33% | Not Determined |
| Osteocalcin (OC) Expression (Max. Efficacy) | 39% | Not Determined |
| hERG Channel Inhibition (IC50) | >30 µM | Not Determined |
Maximum efficacy is reported relative to dexamethasone (defined as 100%).[4]
Table 2: Off-Target Activity of BI 653048 on Cytochrome P450 Isoforms
| CYP Isoform | IC50 (µM) |
| CYP1A2 | >50 |
| CYP2D6 | 41 |
| CYP2C9 | 12 |
| CYP2C19 | 9 |
| CYP3A4 | 8 |
Experimental Protocols
1. Glucocorticoid Receptor Transrepression Assay (Inhibition of IL-6 Production)
This protocol is a representative method for assessing the transrepression activity of BI 653048 by measuring its ability to inhibit the production of a pro-inflammatory cytokine.
-
Cell Line: Human promyelocytic leukemia cell line (THP-1) or mouse macrophage cell line (RAW 264.7).
-
Methodology:
-
Seed cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere.
-
Prepare serial dilutions of BI 653048 in cell culture medium.
-
Pre-treat the cells with the different concentrations of BI 653048 for 1-2 hours.
-
Induce inflammation by adding an appropriate stimulus, such as lipopolysaccharide (LPS) at a final concentration of 10 µg/mL.[9]
-
Include appropriate controls: vehicle control (no BI 653048, no LPS), stimulated control (LPS only), and a positive control (e.g., dexamethasone).
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the IC50 value for BI 653048 by plotting the percentage of IL-6 inhibition against the log concentration of the compound.
-
2. In Vivo Collagen-Induced Arthritis (CIA) in Rats
This protocol describes a widely used model for evaluating the anti-inflammatory efficacy of compounds like BI 653048 in vivo.
-
Animal Model: Lewis or Wistar rats (male or female, 7-8 weeks old).[2]
-
Methodology:
-
Immunization (Day 0):
-
Booster Immunization (Day 7):
-
Treatment:
-
Once arthritis is established (typically around day 11-13), randomize the animals into treatment groups.
-
Administer BI 653048 orally (e.g., at doses of 3, 10, and 30 mg/kg) once daily.[2][5][7] The compound can be formulated in 30% Cremophor.[2][5]
-
Include a vehicle control group and a positive control group (e.g., methotrexate or a corticosteroid).
-
-
Assessment:
-
Monitor the animals daily for clinical signs of arthritis, such as paw swelling (measured with a caliper) and erythema.
-
Assign a clinical score to each paw based on the severity of inflammation (e.g., on a scale of 0-4).[1]
-
Continue treatment and monitoring until the study endpoint (e.g., day 17-34).
-
-
Histopathology:
-
Visualizations
Caption: Glucocorticoid Receptor (GR) signaling pathway for BI 653048.
Caption: General experimental workflow for BI 653048 evaluation.
References
- 1. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]
- 2. chondrex.com [chondrex.com]
- 3. mdpi.com [mdpi.com]
- 4. opnme.com [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glucocorticoid receptors: finding the middle ground - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Collagen-induced arthritis rats model [bio-protocol.org]
- 11. inotiv.com [inotiv.com]
Overcoming solubility issues with BI 653048 phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential solubility issues with BI 653048 phosphate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in aqueous buffers. What are the recommended solvents?
A1: this compound has limited aqueous solubility. The reported solubility in a pH 6.8 buffer is 30.7 µg/mL.[1] For initial stock solutions, it is recommended to use organic solvents such as DMSO, ethanol, or a mixture of solvents. For in vivo studies, a formulation in 30% Cremophor has been used.[1][2]
Q2: My this compound precipitated out of solution after dilution of a DMSO stock into an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue for compounds with low aqueous solubility. Here are several strategies to mitigate this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Use a Co-solvent System: Incorporating a co-solvent in your final aqueous buffer can increase solubility. See the experimental protocol section for a detailed guide on selecting an appropriate co-solvent.
-
pH Adjustment: The solubility of phosphate salts can be highly dependent on the pH of the solution. Experimenting with different pH values may improve solubility.
-
Incorporate Surfactants: Low concentrations of surfactants, such as Tween® 80 or Cremophor® EL, can help to maintain the compound's solubility in aqueous solutions.
Q3: What is the mechanism of action of BI 653048?
A3: BI 653048 is a "dissociated" glucocorticoid receptor (GR) agonist.[1][2] This means it displays different regulatory profiles for gene transrepression and transactivation. The anti-inflammatory effects of glucocorticoids are primarily attributed to transrepression, while many side effects are linked to transactivation.[1][2]
Quantitative Data Summary
The following tables summarize key data related to BI 653048.
| Parameter | Value | Reference |
| Molecular Weight | 515.52 Da | [2] |
| Solubility (pH 6.8) | 30.7 µg/mL | [1] |
| GR IC50 | 55 nM | [3] |
| hERG IC50 | >30 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Improving Aqueous Solubility using a Co-solvent System
This protocol outlines a method to determine the optimal co-solvent concentration for your experimental buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of aqueous buffers (e.g., PBS) containing increasing concentrations of a co-solvent (e.g., 0%, 1%, 5%, 10%, 20% ethanol or PEG400).
-
Add the this compound stock solution to each co-solvent buffer to achieve the desired final concentration (e.g., 10 µM).
-
Vortex each solution immediately after adding the stock.
-
Visually inspect for any precipitation immediately and after 1 hour of incubation at room temperature.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy after centrifugation to remove any precipitate.
Visualizations
Signaling Pathway of BI 653048
Caption: Simplified signaling pathway of BI 653048.
Experimental Workflow for Solubility Enhancement
References
Technical Support Center: BI 653048 Phosphate in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of BI 653048 phosphate in cell culture media. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist with an IC50 of 55 nM.[1] As a GR agonist, it mimics the action of endogenous glucocorticoids by binding to and activating the glucocorticoid receptor. This activation leads to the regulation of gene expression, which is believed to be the primary mechanism behind its anti-inflammatory effects.
Q2: What are the primary concerns regarding the stability of this compound in cell culture media?
The primary concerns for a phosphate-containing small molecule like BI 653048 in aqueous cell culture media are chemical stability (hydrolysis of the phosphate ester) and physical stability (solubility and precipitation). Factors such as pH, temperature, enzymatic activity from serum, and light exposure can all potentially impact the integrity and effective concentration of the compound over the course of an experiment.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). One supplier suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.
Q4: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your compound-treated cells.
Troubleshooting Guide
This guide addresses common problems researchers may encounter when using this compound in cell culture experiments.
Issue 1: Inconsistent or weaker-than-expected biological activity.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
-
Assess Stability: Perform a stability study to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions. A detailed protocol for this is provided below.
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Minimize Incubation Time: If the compound is found to be unstable, consider reducing the incubation time of your experiments or replenishing the compound at regular intervals during long-term studies.
-
-
-
Possible Cause: Poor solubility leading to precipitation of the compound.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation.
-
Solubility Test: Determine the solubility of this compound in your cell culture medium. This can be done by preparing a series of concentrations and observing for precipitation.
-
Adjust Solvent Concentration: If solubility is an issue, you may need to optimize the initial stock concentration and the dilution strategy to ensure the compound remains in solution.
-
-
Issue 2: High variability between experimental replicates.
-
Possible Cause: Uneven distribution of the compound due to poor mixing or precipitation.
-
Troubleshooting Steps:
-
Thorough Mixing: Ensure that the diluted solution of this compound is thoroughly mixed before adding it to the cells.
-
Pre-warm Media: Use pre-warmed cell culture medium for dilutions to minimize temperature-related precipitation.
-
-
-
Possible Cause: Inconsistent cell seeding or health.
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Use a consistent cell seeding density across all wells and plates.
-
Monitor Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
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Anhydrous DMSO
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Your cell culture medium (e.g., DMEM with 10% FBS)
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Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
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High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Prepare a sufficient volume for all time points.
-
Aliquot the solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2).
-
At each time point , remove one tube and immediately freeze it at -80°C to halt any further degradation. The 0-hour time point should be frozen immediately after preparation.
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of the parent this compound.
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time to determine the stability profile.
Data Presentation:
The results of the stability study can be summarized in a table as follows:
| Time (hours) | This compound Concentration (% of initial) |
| 0 | 100 |
| 2 | [Insert Data] |
| 4 | [Insert Data] |
| 8 | [Insert Data] |
| 24 | [Insert Data] |
| 48 | [Insert Data] |
| 72 | [Insert Data] |
Visualizations
Signaling Pathway of this compound
BI 653048, as a glucocorticoid receptor agonist, initiates a signaling cascade that modulates gene expression.
Caption: Glucocorticoid Receptor (GR) signaling pathway initiated by BI 653048.
Experimental Workflow for Stability Assessment
A logical workflow is crucial for accurately determining the stability of this compound in cell culture media.
References
Technical Support Center: Interpreting Off-target Effects of BI 653048 Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret potential off-target effects of BI 653048 phosphate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, orally active, nonsteroidal agonist of the glucocorticoid receptor (GR) with an IC50 value of 55 nM.[1][2] It is classified as a "dissociated" GR agonist, meaning it displays different regulatory profiles for gene transrepression and transactivation.[3] This is intended to separate the anti-inflammatory effects (primarily associated with transrepression) from the side effects linked to transactivation.
Q2: What are the known off-target activities of this compound?
This compound has been observed to interact with several off-target molecules, primarily Cytochrome P450 (CYP) enzymes, the hERG ion channel, and the Hepatitis C Virus (HCV) NS3 protease.[1][2]
Q3: My cells are showing unexpected phenotypes that are not consistent with GR activation. What could be the cause?
Unexpected cellular phenotypes could be due to the known off-target activities of this compound. Consider the following possibilities:
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Metabolic Effects: Inhibition of CYP450 enzymes could alter the metabolism of other compounds in your cell culture medium or endogenous signaling molecules, leading to unforeseen consequences.
-
Cardiotoxicity-related Effects: While primarily a concern in whole organisms, inhibition of the hERG channel can affect potassium flux and membrane potential, which might influence certain cellular processes.
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Anti-viral Related Effects: If your experimental system involves components related to viral replication or protease activity, the inhibition of HCV NS3 protease could be a confounding factor.
It is also important to consider that BI 653048 is a "dissociated" agonist, and the specific gene expression profile it induces can be cell-type dependent and may differ from that of classical glucocorticoids.[3][4]
Q4: I am observing variability in the potency of this compound across different cell lines. Why might this be happening?
Variability in potency can be attributed to several factors:
-
Expression levels of GR: The cellular response to BI 653048 is dependent on the expression level of the glucocorticoid receptor.
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Metabolic activity of cells: Different cell lines have varying levels of CYP450 enzyme expression. Cells with higher expression of the CYP isoforms inhibited by BI 653048 may show altered responses.
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Species-specific differences: BI 653048 has shown species selectivity, with reduced functional transrepression potency in mice.[3] This could extend to cell lines derived from different species.
Troubleshooting Guides
Issue 1: Unexpected Changes in Metabolism of Co-administered Compounds
Symptoms:
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You observe altered efficacy or toxicity of another compound when co-administered with this compound.
-
You detect unexpected metabolites in your experimental system.
Possible Cause: this compound inhibits several Cytochrome P450 (CYP) isoforms. This can interfere with the metabolism of other compounds that are substrates for these enzymes.
Troubleshooting Steps:
-
Review the CYP Inhibition Profile: Refer to the data table below to see which CYP isoforms are inhibited by this compound and their respective IC50 values.
-
Identify Potential Interactions: Determine if your co-administered compounds are known substrates of the inhibited CYP isoforms.
-
Dose-Response Analysis: Perform a dose-response experiment with the co-administered compound in the presence and absence of this compound to quantify the change in potency.
-
Use an Alternative Compound: If the interaction is significant, consider using a GR agonist with a different CYP inhibition profile or an alternative co-administered compound that is not metabolized by the affected CYP enzymes.
Issue 2: Observing Effects on Cell Viability or Membrane Potential
Symptoms:
-
Unexpected changes in cell viability, particularly in cardiac or neuronal cell lines.
-
Alterations in cellular membrane potential or ion flux assays.
Possible Cause: this compound has a weak inhibitory effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel.
Troubleshooting Steps:
-
Consult the hERG Inhibition Data: Note that the IC50 for hERG inhibition is >30 μM, indicating a low potential for off-target effects at typical experimental concentrations.
-
Concentration Check: Ensure that the concentration of this compound used in your experiment is well below the hERG IC50 value.
-
Use a hERG-specific Blocker: To confirm if the observed effect is hERG-related, use a potent and specific hERG blocker as a positive control.
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Alternative GR Agonist: If hERG-related effects are suspected and problematic, consider using a structurally different GR agonist with no reported hERG activity.
Quantitative Data Summary
| Target | Assay Type | Species | IC50 | Reference |
| Glucocorticoid Receptor (GR) | Human | 55 nM | [1] | |
| Off-Targets | ||||
| CYP1A2 | Inhibition | Human | >50 μM | [1][2] |
| CYP2D6 | Inhibition | Human | 41 μM | [1][2] |
| CYP2C9 | Inhibition | Human | 12 μM | [1][2] |
| CYP2C19 | Inhibition | Human | 9 μM | [1][2] |
| CYP3A4 | Inhibition | Human | 8 μM | [1][2] |
| hERG Ion Channel | Inhibition in HEK293 cells | Human | >30 μM | [1][2] |
| HCV NS3 Protease | Inhibition | Virus | Not explicitly quantified | [1][2] |
| IL-6 Production | Inhibition in RAW cells | Mouse | 100 nM | [1] |
A Eurofins Safety Panel 44™ screen at 10 μM showed no strong hits, suggesting a generally clean off-target profile at this concentration.[3]
Experimental Protocols
hERG Inhibition Assay using HEK293 Cells (Manual Patch-Clamp)
This is a generalized protocol. Specific parameters may need to be optimized for your laboratory.
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel in appropriate media.
-
Cell Plating: Plate cells onto coverslips at a suitable density and allow them to adhere.
-
Solutions: Prepare extracellular and intracellular solutions for patch-clamp recording.
-
Patch-Clamp Recording:
-
Obtain a high-resistance seal (>1 GΩ) in the whole-cell configuration.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
-
Compound Application: Perfuse the cells with the extracellular solution containing various concentrations of this compound.
-
Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.
TNF-α-stimulated IL-6 Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL).
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of IL-6 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of IL-6 production for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: Glucocorticoid Receptor (GR) Signaling Pathway of BI 653048.
Caption: Troubleshooting workflow for unexpected effects of BI 653048.
References
Troubleshooting inconsistent results with BI 653048 phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI 653048 phosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally active, nonsteroidal agonist for the glucocorticoid receptor (GR) with an IC50 of 55 nM.[1][2] Its mechanism of action is based on its nature as a "dissociated" GR agonist. This means it displays different regulatory profiles for gene transrepression and transactivation.[3][4] The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, while many side effects are linked to transactivation.[4]
Q2: Why am I observing weaker than expected anti-inflammatory effects in my mouse model?
A key characteristic of BI 653048 is its species selectivity, with reduced functional transrepression potency observed in mice.[3][4] This means the compound is not well-suited for efficacy testing in standard preclinical mouse models.[3][4] If you are seeing inconsistent or weak effects in mice, this is the most likely cause. Consider using alternative models, such as rats, where efficacy has been demonstrated.[1][3]
Q3: What are the recommended in vivo models for testing this compound?
Studies have shown that this compound is effective in a 9-day type II collagen-induced arthritis model in rats.[3][4] In this model, oral administration of BI 653048 showed dose-dependent anti-inflammatory effects.[1][2][3]
Q4: I am observing unexpected off-target effects in my in vitro experiments. What could be the cause?
While BI 653048 has good selectivity against related nuclear receptors like the mineralocorticoid receptor (MR) and progesterone receptor (PR) (>100-fold), it can interact with cytochrome P450 (CYP) enzymes.[3] If your experimental system involves other compounds, consider potential drug-drug interactions mediated by CYP inhibition. Additionally, BI 653048 has been identified as an HCV NS3 protease inhibitor.[1][2]
Q5: How should I prepare and store this compound?
For long-term storage, it is recommended to store the compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no anti-inflammatory response in vivo. | Use of a mouse model. | This compound has reduced potency in mice.[3][4] It is recommended to use a rat model, such as the collagen-induced arthritis model, where efficacy has been established.[3] |
| Variability in cell-based assay results. | Cell line differences in GR expression or signaling pathways. | Ensure consistent GR expression levels in your chosen cell line. Use a positive control like dexamethasone to benchmark the response. |
| Compound degradation. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.[2] Store as recommended (-80°C for long-term).[2] | |
| Unexpected changes in the metabolism of other compounds in your assay. | Inhibition of CYP enzymes by BI 653048. | Be aware of the inhibitory profile of BI 653048 on CYP isoforms (see table below). If possible, avoid co-administration with compounds metabolized by these enzymes or perform appropriate control experiments. |
| Difficulty dissolving the compound. | Improper solvent selection. | Refer to the manufacturer's solubility information to select an appropriate solvent for your stock solution. |
Quantitative Data Summary
In Vitro Potency and Selectivity
| Target/Assay | Value | Reference |
| GR IC50 | 55 nM | [1][2][4] |
| IL-6 Inhibition (TNF-stimulated RAW cells) IC50 | 23 nM | [3] |
| hERG Channel IC50 | >30 µM | [1][2][3] |
Cytochrome P450 Inhibition
| CYP Isoform | IC50 | Reference |
| CYP1A2 | >50 µM | [1][2][3] |
| CYP2D6 | 41 µM | [1][2][3] |
| CYP2C9 | 12 µM | [1][2][3] |
| CYP2C19 | 9 µM | [1][2][3] |
| CYP3A4 | 8 µM | [1][2][3] |
In Vivo Efficacy in Rat Collagen-Induced Arthritis Model
| Dose (oral admin.) | Effect on Histology Parameters | Reference |
| 3 mg/kg | Nonsignificant decrease | [1][2][3][4] |
| 10 mg/kg | Significant decrease in pannus and bone resorption (33%) | [1][2][3][4] |
| 30 mg/kg | Significant decrease in all parameters (87-96%) | [1][2][3][4] |
Experimental Protocols
In Vitro IL-6 Inhibition Assay
-
Cell Line: Mouse macrophage-like cell line (e.g., RAW 264.7).
-
Stimulation: Stimulate cells with Tumor Necrosis Factor (TNF).
-
Treatment: Treat cells with varying concentrations of this compound.
-
Incubation: Incubate for a specified period.
-
Measurement: Measure the concentration of IL-6 in the cell supernatant using a suitable immunoassay (e.g., ELISA).
-
Analysis: Calculate the IC50 value by plotting the percentage of IL-6 inhibition against the log concentration of this compound.
In Vivo Rat Collagen-Induced Arthritis (CIA) Model
-
Induction: Induce arthritis in rats by immunization with type II collagen.
-
Treatment: Once arthritis is established, administer this compound orally at desired doses (e.g., 3, 10, 30 mg/kg) daily for 9 days.[3][4]
-
Vehicle Control: Use a vehicle control group (e.g., 30% cremophor).[3][4]
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Assessment: At the end of the treatment period, sacrifice the animals and collect ankle joints for histological analysis.
-
Histological Parameters: Score the following parameters: ankle inflammation, pannus formation, cartilage damage, and bone resorption.[3][4]
-
Analysis: Compare the scores of the treated groups with the vehicle control group to determine the efficacy of this compound.
Visualizations
Caption: Simplified signaling pathway of BI 653048 as a dissociated GR agonist.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
BI 653048 Phosphate and CYP450 Interference: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interactions between BI 653048 phosphate and cytochrome P450 (CYP450) enzymes in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the known inhibitory potential of this compound against major CYP450 isoforms?
A1: this compound has been characterized as a non-steroidal glucocorticoid (GC) agonist with inhibitory activity against several CYP450 isoforms.[1][2] The half-maximal inhibitory concentration (IC50) values have been determined in vitro and are summarized in the table below. It is important to note that while BI 653048 shows improved drug-like properties with reduced CYP-inhibition across isoforms, it can still interact with these enzymes at certain concentrations.[3]
Q2: At what concentrations should I be concerned about CYP450 interference in my assays?
A2: The potential for interference is dependent on the specific CYP450 isoform and the concentration of this compound used in your experiment. As a general guideline, if the concentration of this compound in your assay approaches the IC50 values listed in Table 1, you should consider the possibility of CYP450 inhibition.
Q3: How can I minimize or account for the inhibitory effects of this compound in my experiments?
A3: To mitigate potential CYP450 inhibition, consider the following strategies:
-
Concentration Optimization: Use the lowest effective concentration of this compound in your assays.
-
Control Experiments: Include appropriate vehicle controls and positive controls (known inhibitors for the specific CYP isoform) to accurately assess the inhibitory effect of this compound.
-
Alternative Systems: If significant inhibition is observed, consider using an experimental system with lower expression of the affected CYP isoform, if applicable to your research question.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in assays involving CYP450 enzymes.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected decrease in the metabolism of a known CYP substrate in the presence of this compound. | This compound is inhibiting the activity of the specific CYP isoform responsible for metabolizing the substrate. | 1. Refer to the IC50 values in Table 1 to determine if the concentration of this compound used is in the inhibitory range for the relevant CYP isoform. 2. Perform a concentration-response experiment to determine the IC50 of this compound for the specific CYP isoform in your assay system. 3. If inhibition is confirmed, consider lowering the concentration of this compound or using a different experimental approach. |
| Variability in results between experimental repeats. | Inconsistent concentrations of this compound or other assay components. | 1. Ensure accurate and consistent preparation of all solutions, including this compound stock and working solutions. 2. Verify the stability of this compound under your experimental conditions (e.g., temperature, light exposure). |
| Discrepancy between your in-house IC50 values and the published data. | Differences in experimental conditions, such as enzyme source (e.g., recombinant enzyme vs. human liver microsomes), substrate concentration, and incubation time. | 1. Carefully review and compare your experimental protocol with the standard methodologies outlined in the "General Protocol for In Vitro CYP450 Inhibition Assay" section below. 2. Ensure that the substrate concentration used is appropriate (typically at or below the Km for the enzyme). |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against major human CYP450 isoforms.
Table 1: IC50 Values for this compound Inhibition of CYP450 Isoforms [1][2][3]
| CYP450 Isoform | IC50 (µM) |
| CYP3A4 | 8 |
| CYP2C19 | 9 |
| CYP2C9 | 12 |
| CYP2D6 | 41 |
| CYP1A2 | >50 |
Experimental Protocols
General Protocol for In Vitro CYP450 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of a compound like this compound on CYP450 activity using human liver microsomes.
-
Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
CYP450 isoform-specific probe substrate (e.g., midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for termination
-
96-well microplate
-
LC-MS/MS for analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in phosphate buffer to achieve the desired final concentrations in the assay.
-
In a 96-well plate, add the following in order: phosphate buffer, human liver microsomes, and the this compound dilutions or vehicle control.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the isoform-specific probe substrate.
-
After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using LC-MS/MS.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a suitable model.
-
Visualizations
Caption: Workflow for a CYP450 inhibition assay.
Caption: Troubleshooting logic for unexpected results.
References
Validation & Comparative
Unraveling the Dissociated Properties of BI 653048 Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BI 653048 is a selective, nonsteroidal glucocorticoid receptor (GR) agonist that has garnered attention for its "dissociated" profile. This refers to its differential ability to modulate the two primary modes of GR signaling: transrepression and transactivation. This guide provides a comprehensive comparison of BI 653048 phosphate's dissociated properties with other glucocorticoids, supported by experimental data and detailed methodologies.
The "dissociated" nature of BI 653048 is a key pharmacological feature, not a reference to its chemical dissociation in a solution. The phosphate salt formulation of BI 653048 is designed to enhance its physicochemical properties, such as solubility and stability, for improved druggability.
Comparative Analysis of Glucocorticoid Receptor Agonists
The therapeutic anti-inflammatory effects of glucocorticoids are primarily mediated by GR transrepression, which inhibits the expression of pro-inflammatory genes. Conversely, many of the undesirable side effects are linked to GR transactivation, which upregulates the expression of various other genes.[1][2] "Dissociated" agonists like BI 653048 are designed to preferentially induce transrepression over transactivation, aiming for a better therapeutic window.
Below is a comparative summary of BI 653048 and other glucocorticoids based on their activity in key in vitro assays that measure transrepression (IL-6 inhibition) and transactivation (MMTV promoter activation).
| Compound | Transrepression (IL-6 Inhibition) IC50 [nM] | Transactivation (MMTV Activation) Max. Effect [% relative to Dexamethasone] | Dissociation Index (Transrepression/Transactivation) |
| BI 653048 | 23[3] | 33[3] | High |
| Dexamethasone | Potent | 100 | Low |
| Prednisolone | Potent | Potent | Low |
Note: A lower IC50 value indicates higher potency in inhibiting IL-6. A lower maximal effect in the MMTV assay suggests weaker transactivation potential. The "Dissociation Index" is a qualitative representation of the separation between desired transrepression and undesired transactivation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are outlines of the key assays used to characterize the dissociated properties of glucocorticoid receptor agonists.
IL-6 Inhibition Assay (Transrepression)
This assay evaluates the ability of a compound to suppress the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).
Objective: To determine the potency of a test compound in inhibiting the synthesis and release of IL-6 from cells stimulated with an inflammatory agent (e.g., TNF-α or LPS).
General Protocol:
-
Cell Culture: Human or mouse macrophage-like cell lines (e.g., RAW 264.7) or primary cells are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., BI 653048, dexamethasone) for a specified period.
-
Inflammatory Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), is added to the cell cultures to induce IL-6 production.
-
Incubation: The cells are incubated for a further period to allow for IL-6 synthesis and secretion.
-
Quantification of IL-6: The concentration of IL-6 in the cell culture supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-6 inhibition against the log of the compound concentration.
References
A Comparative Analysis of BI 653048 Phosphate and Other Nonsteroidal Glucocorticoid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-inflammatory therapeutics is continually evolving, with a significant focus on developing selective glucocorticoid receptor (GR) modulators that can replicate the potent anti-inflammatory effects of traditional glucocorticoids while mitigating their adverse side effects. This guide provides a detailed comparison of BI 653048 phosphate, a novel nonsteroidal GR modulator, with other prominent compounds in its class, including Fosdagrocorat, Mapracorat, and Org 214007-0. The information presented herein is collated from preclinical and clinical studies to offer an objective overview for research and development professionals.
Introduction to Nonsteroidal GR Modulators
Glucocorticoids are highly effective in managing inflammatory and autoimmune diseases.[1] Their mechanism of action primarily involves binding to the glucocorticoid receptor, a ligand-activated transcription factor.[2] This interaction leads to two main downstream effects: transrepression, the suppression of pro-inflammatory genes, which is largely responsible for the desired anti-inflammatory effects; and transactivation, the activation of genes that can lead to undesirable metabolic and other side effects.[1]
The central hypothesis driving the development of nonsteroidal selective GR modulators (SEGRMs) or dissociated GR agonists is to uncouple these two pathways—to design compounds that preferentially induce transrepression over transactivation, thereby offering a better therapeutic window.[1] this compound is one such compound, described as a "dissociated" GR agonist.[3] This guide will evaluate its pharmacological profile in comparison to other nonsteroidal GR modulators.
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for this compound and its comparators, focusing on glucocorticoid receptor binding affinity, in vitro transrepression and transactivation activities, and in vivo efficacy in models of inflammation.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Binding Assay | Ki (nM) | IC50 (nM) | Reference |
| This compound | Human GR | - | 55 | [3][4] |
| Fosdagrocorat (PF-04171327) | Human GR | 12 | - | [5] |
| Mapracorat (ZK-245186) | Human GR | High Affinity | - | [6] |
| Org 214007-0 | Human GR | 2.2 | - | [7] |
Table 2: In Vitro Activity - Transrepression vs. Transactivation
| Compound | Transrepression Assay (Cell Line) | IC50 (nM) | Transactivation Assay (Reporter) | EC50 (nM) | Max Efficacy (%) | Reference |
| This compound | IL-6 inhibition (mouse RAW cells) | 100 | MMTV | - | 33 | [3][4] |
| Fosdagrocorat (PF-04171327) | IL-6 release (human synoviocytes) | - | TAT activity (HepG2 cells) | - | 14.0 | [5] |
| Mapracorat (ZK-245186) | GM-CSF & TNF-α inhibition (Raw 264.7) | 10-100 | Myocilin induction (TM cells) | Partial Agonist | - | [8] |
| Org 214007-0 | IL-8 inhibition (U2OS-hGR) | Comparable to Prednisolone | TAT & G6Pase induction (HepG2) | Less effective than Prednisolone | - | [9] |
Table 3: In Vivo Efficacy in Animal Models of Inflammation
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Rat Collagen-Induced Arthritis | 3, 10, 30 mg/kg, p.o. | Dose-dependent reduction in ankle swelling, pannus formation, and bone resorption. ED50 of 14 mg/kg for summed histology scores. | [10] |
| Fosdagrocorat (PF-04171327) | Rat Streptococcal Cell Wall-Induced Arthritis | 0.3, 1 mg/kg | Significant reduction in ankle swelling. | [5] |
| Mapracorat (ZK-245186) | Murine Model of Dry Eye Disease | 0.6% and 1% topical | Significant decrease in corneal fluorescein staining. | [11] |
| Org 214007-0 | Mouse Collagen-Induced Arthritis | - | Retained full efficacy compared to prednisolone with a lower risk of metabolic side effects. | [12] |
Experimental Protocols
A comprehensive understanding of the data necessitates a detailed look at the methodologies employed in these key experiments.
Glucocorticoid Receptor Binding Assay
Principle: These assays determine the affinity of a compound for the GR. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled GR ligand.
Detailed Methodology:
-
Preparation of GR: The human glucocorticoid receptor is typically expressed in and purified from Sf9 insect cells or obtained from cell lysates.
-
Ligand Preparation: A known high-affinity GR ligand, such as [3H]dexamethasone, is used as the radiotracer.
-
Competitive Binding: A constant concentration of the radiolabeled ligand is incubated with the GR preparation in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then separated from the receptor-ligand complexes, often by filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Transrepression Assay (e.g., IL-6 Inhibition)
Principle: This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines, a key indicator of its anti-inflammatory activity.
Detailed Methodology:
-
Cell Culture: A relevant cell line, such as human A549 lung epithelial cells or mouse RAW 264.7 macrophages, is cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce the production of cytokines like Interleukin-6 (IL-6).
-
Compound Treatment: The cells are co-treated with the inflammatory stimulus and varying concentrations of the test compound.
-
Incubation: The cells are incubated for a specific period to allow for cytokine production and secretion into the cell culture supernatant.
-
Quantification: The concentration of the cytokine in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cytokine production, is calculated.
Transactivation Assay (e.g., MMTV Reporter Assay)
Principle: This assay quantifies the ability of a compound to activate gene expression through GR-mediated transactivation. A common method involves a reporter gene linked to a GR-responsive promoter.
Detailed Methodology:
-
Cell Culture and Transfection: A suitable cell line, such as HeLa or HEK293, is transiently or stably transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase) under the control of a promoter containing glucocorticoid response elements (GREs), such as the mouse mammary tumor virus (MMTV) promoter.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Incubation: The cells are incubated to allow for GR activation, binding to the GREs, and subsequent expression of the reporter gene.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity) is measured.
-
Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal reporter gene activation, and the maximal efficacy relative to a full agonist like dexamethasone are determined.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. opnme.com [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]
- 6. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Org 214007-0: A Novel Non-Steroidal Selective Glucocorticoid Receptor Modulator with Full Anti-Inflammatory Properties and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Org 214007-0: a novel non-steroidal selective glucocorticoid receptor modulator with full anti-inflammatory properties and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BI 653048 Phosphate and Traditional Glucocorticoids for Inflammatory Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel, non-steroidal glucocorticoid receptor (GR) agonist, BI 653048 phosphate, and traditional glucocorticoids. The focus is on the differential efficacy and mechanistic profiles, supported by available preclinical and clinical data. BI 653048 is a "dissociated" GR agonist, designed to preferentially mediate the transrepression pathway, which is associated with anti-inflammatory effects, over the transactivation pathway, which is linked to many of the undesirable side effects of conventional glucocorticoids.
Mechanism of Action: A Tale of Two Pathways
Traditional glucocorticoids, such as prednisolone, exert their effects by binding to the glucocorticoid receptor. This ligand-receptor complex translocates to the nucleus and modulates gene expression through two primary mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of genes involved in metabolic regulation and, contributing to side effects like hyperglycemia and osteoporosis.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This repression of pro-inflammatory gene expression is the primary driver of the anti-inflammatory effects of glucocorticoids.
BI 653048 is designed to selectively favor the transrepression pathway, with the therapeutic goal of retaining the anti-inflammatory efficacy of traditional glucocorticoids while reducing transactivation-mediated side effects.[1]
References
Comparative Analysis of Gene Expression Profiles: BI 653048 Phosphate vs. Traditional Glucocorticoids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Selective Glucocorticoid Receptor Agonist
This guide provides a comparative analysis of the gene expression profiles induced by BI 653048 phosphate, a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA), against traditional glucocorticoids like prednisolone. This compound is designed as a "dissociated" agonist of the glucocorticoid receptor (GR), aiming to separate the anti-inflammatory effects (primarily mediated by transrepression) from the adverse side effects often associated with GR transactivation.
Introduction to this compound
This compound is a selective, orally active, non-steroidal agonist of the glucocorticoid receptor with an IC50 of 55 nM.[1] Its "dissociated" nature suggests a different profile of gene regulation compared to classical steroidal glucocorticoids.[2][3] The primary hypothesis behind the development of SEGRAs like this compound is that the anti-inflammatory effects of glucocorticoids are mainly due to the repression of pro-inflammatory genes (transrepression), while many of the undesirable side effects are caused by the activation of other genes (transactivation).[4][5][6]
Comparative Gene Expression Profiles
A key clinical study involving healthy male subjects provides a direct comparison of the gene expression changes induced by this compound versus the widely used glucocorticoid, prednisolone. The study, registered under trial identifiers NCT02217644, NCT02217631, and NCT02224105, revealed a differential impact on the expression of several key genes.[7]
Treatment with 200 mg of this compound was associated with a reduced expression of Interleukin-1 Receptor Type 2 (IL1R2), Integrin Subunit Beta 3 (ITGB3), and Serum Deprivation Response Protein (SDPR) when compared to a 20 mg dose of prednisolone.[7] In contrast, the expression levels of FK506 Binding Protein 5 (FKBP5), Zinc Finger and BTB Domain Containing 16 (ZBTB16), and DNA Damage Inducible Transcript 4 (DDIT4) were comparable between the two treatments.[7]
These findings suggest that this compound may offer a more targeted anti-inflammatory response with a potentially different side-effect profile compared to traditional glucocorticoids. However, the study also concluded that the undesirable side-effect profile associated with steroidal glucocorticoids could not be completely dissociated from this compound.[7]
Table 1: Comparative Gene Expression Changes
| Gene | This compound (200 mg) vs. Prednisolone (20 mg) | Putative Pathway Association |
| IL1R2 | Reduced Expression | Anti-inflammatory (decoy receptor for IL-1) |
| ITGB3 | Reduced Expression | Cell adhesion, inflammation |
| SDPR | Reduced Expression | Cell structure and signaling |
| FKBP5 | Comparable Expression | GR signaling feedback, stress response |
| ZBTB16 | Comparable Expression | Transcriptional regulation, immune cell development |
| DDIT4 | Comparable Expression | Cellular stress response, mTOR signaling |
Note: This table is based on qualitative comparisons reported in the clinical trial abstract. Specific fold-change data is not publicly available.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor.[8] Upon activation, the GR translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.
Transactivation typically involves the GR homodimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and increased gene transcription.[9] This pathway is often associated with metabolic side effects.
Transrepression , on the other hand, is generally considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[4] It involves the GR monomer interfering with the activity of other transcription factors, such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory genes.[10][11]
Dissociated agonists like this compound are designed to preferentially engage the transrepression pathway over the transactivation pathway.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for the gene expression analysis in the pivotal clinical trial of this compound are not publicly available in full. However, based on standard practices for such studies, the methodology would likely involve the following steps:
1. Sample Collection and RNA Isolation:
-
Whole blood or peripheral blood mononuclear cells (PBMCs) would be collected from study participants at baseline and after treatment with this compound or prednisolone.
-
Total RNA would be isolated from these samples using a commercially available kit (e.g., Qiagen RNeasy, Thermo Fisher Scientific TRIzol).
-
RNA quality and quantity would be assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
2. Gene Expression Analysis (Microarray or RNA-Sequencing):
-
Microarray:
-
Isolated RNA would be converted to cDNA and then to cRNA, which is labeled with a fluorescent dye.
-
The labeled cRNA is hybridized to a microarray chip containing probes for thousands of genes.
-
The chip is washed and scanned to measure the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.
-
-
RNA-Sequencing (RNA-Seq):
-
Ribosomal RNA (rRNA) is typically depleted from the total RNA samples.
-
The remaining RNA is fragmented and converted into a cDNA library.
-
The cDNA library is sequenced using a next-generation sequencing platform.
-
The resulting sequence reads are aligned to a reference genome to quantify the expression of each gene.
-
3. Data Analysis:
-
Raw data from the microarray or RNA-seq experiment would be pre-processed and normalized to remove technical variations.
-
Statistical analysis would be performed to identify differentially expressed genes between the this compound and prednisolone treatment groups.
-
Bioinformatics tools would be used to perform pathway analysis and gene ontology enrichment to understand the biological implications of the observed gene expression changes.
Caption: General Experimental Workflow.
Conclusion
This compound demonstrates a distinct gene expression profile compared to the traditional glucocorticoid, prednisolone, particularly in its reduced induction of certain genes like IL1R2, ITGB3, and SDPR.[7] This aligns with its design as a dissociated GR agonist that favors the transrepression pathway. While it shows promise for a more targeted anti-inflammatory action with a potentially improved side-effect profile, the clinical data suggests that a complete separation of therapeutic effects from glucocorticoid-associated side effects has not been fully achieved.[7] Further research with more comprehensive, quantitative gene expression data is needed to fully elucidate the comparative therapeutic window of this compound.
References
- 1. Transcriptome-wide analysis for glucocorticoid receptor-mediated mRNA decay reveals various classes of target transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Repression of transcription by the glucocorticoid receptor: A parsimonious model for the genomics era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
